Zirconyl propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84057-80-7 |
|---|---|
Molecular Formula |
C6H12O5Zr |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
oxozirconium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.O.Zr/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);; |
InChI Key |
ZSQMANYQPOGRIC-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].O=[Zr+2] |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.O=[Zr] |
Other CAS No. |
84057-80-7 25710-96-7 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
84057-80-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Zirconyl Propionate from Zirconium Oxychloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of zirconyl propionate from zirconium oxychloride. The document details the experimental protocol, key reaction parameters, and characterization of the final product, tailored for professionals in research and development.
Introduction
This compound is a zirconium-based metal-organic compound with diverse applications, including its use as an adhesion promoter and as a precursor for the synthesis of zirconium-based materials. The synthesis from zirconium oxychloride (ZrOCl₂·8H₂O), a common and water-soluble zirconium source, presents a practical route to obtain this material. This guide outlines a general laboratory-scale synthesis protocol based on available literature.
Synthesis Protocol
The synthesis of this compound from zirconium oxychloride involves the reaction of an aqueous solution of zirconium oxychloride with propionic acid. The reaction proceeds under controlled temperature conditions to yield this compound as a white solid.
Experimental Parameters
Successful synthesis of this compound is dependent on the careful control of several key parameters. The following table summarizes the typical reaction conditions.
| Parameter | Value/Range | Notes |
| Starting Materials | Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), Propionic acid (CH₃CH₂COOH), Deionized water | |
| Molar Ratio (Propionic Acid:ZrOCl₂·8H₂O) | 2:1 to 4:1 | An excess of propionic acid is generally used to drive the reaction to completion. |
| Reaction Temperature | 40 - 80 °C | Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. |
| Reaction Time | 1.5 - 5 hours | The reaction time is dependent on the temperature and the desired conversion. |
| Product Isolation | Filtration, Washing, and Drying | The solid product is isolated from the reaction mixture. |
Detailed Experimental Procedure
-
Preparation of Zirconium Oxychloride Solution: Dissolve a specific amount of zirconium oxychloride octahydrate in deionized water in a reaction vessel equipped with a magnetic stirrer and a condenser. The concentration of the solution should be carefully controlled.
-
Addition of Propionic Acid: While stirring, add the desired molar equivalent of propionic acid to the zirconium oxychloride solution.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 60 °C) and maintain it for the designated reaction time (e.g., 3 hours) with continuous stirring.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white precipitate of this compound is then collected by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts. Subsequently, wash with a suitable organic solvent, such as ethanol, to aid in drying.
-
Drying: Dry the final product in a vacuum oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved. The result is a white, free-flowing powder.[1]
Reaction Pathway and Workflow
The synthesis of this compound from zirconium oxychloride proceeds through a ligand exchange reaction where the chloride and hydroxyl/aqua ligands on the zirconium center are replaced by propionate groups.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
Physical Properties
| Property | Description |
| Appearance | White, free-flowing powder |
| Solubility | Insoluble in water; Soluble in ethanol and ethyl acetate |
Thermal Analysis
Thermogravimetric analysis (TGA) is a crucial technique to determine the thermal stability of this compound. The decomposition typically occurs in stages.
| Temperature Range (°C) | Event |
| 160 - 250 | Initial decomposition, formation of an intermediate oxy-propionate species.[2] |
| > 350 | Complete decomposition to zirconium oxide (ZrO₂).[2] |
Spectroscopic Analysis
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would confirm the presence of carboxylate groups and the absence of free carboxylic acid.
Logical Relationship of Synthesis Steps
The synthesis process follows a logical sequence of steps, from the preparation of reactants to the final purification of the product.
Caption: Logical flow of the this compound synthesis process.
Conclusion
This technical guide provides a foundational protocol for the synthesis of this compound from zirconium oxychloride. For specific applications, further optimization of the reaction parameters may be necessary to achieve the desired product characteristics. Researchers are encouraged to consult relevant safety data sheets for all chemicals used and to perform the synthesis in a well-ventilated fume hood.
References
Zirconyl Propionate: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconyl propionate is a versatile zirconium-based organometallic compound with a range of industrial applications, primarily as an adhesion promoter and crosslinking agent. Its chemistry is characterized by a strong tendency to form complex, polynuclear oxo-hydroxy clusters, which leads to its description as an "ill-defined compound." This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. It also explores its current applications and the potential for related zirconium compounds in the pharmaceutical sciences, particularly in the realm of drug delivery.
Chemical Properties and Structure
This compound is typically a white, free-flowing powder with a faint odor of propionic acid.[1] Its properties are influenced by its complex and variable structure.
Molecular Formula and Weight
The molecular formula and weight of this compound are often subject to variation due to its propensity to form polymeric and cluster structures. While several formulations exist, the most commonly cited for the monomeric zirconium(IV) propionate is C₁₂H₂₀O₈Zr. However, other forms, such as those incorporating zirconyl (ZrO²⁺) moieties, are also reported. This guide will primarily reference the C₁₂H₂₀O₈Zr formula for consistency, with the acknowledgment of its structural variability.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₈Zr (Note: Often exists as complex clusters) | [2][3] |
| Molecular Weight | 383.51 g/mol | [2][3] |
| Appearance | White, free-flowing powder | [1] |
| Odor | Slight odor of propionic acid | [1] |
| Melting Point | Starts to decompose at ~160 °C | [4][5] |
| Boiling Point | Decomposes | [5] |
| Solubility | Insoluble in water. Soluble in ethanol (>150 g/100 ml), ethyl acetate (>150 g/100 ml), and isopropanol (>65 g/100 ml). | [4][6] |
| Density | Tamped: 1.14 g/cm³; Untamped: 0.98 g/cm³ | [2] |
| Thermal Decomposition | Initial decomposition around 160-250 °C to an intermediate oxy-propionate species. Complete conversion to zirconium oxide (ZrO₂) above 350 °C. | [5] |
Structural Elucidation
The structure of this compound is not a simple monomeric salt but rather consists of complex polynuclear arrangements.[7]
-
Polynuclear Clusters: Zirconium carboxylates, including propionate, readily form oxo-hydroxy bridged clusters. A common structural motif is the hexanuclear cluster with a [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, stabilized by twelve carboxylate ligands.[8] These clusters can further assemble into larger polymeric structures.
-
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for confirming the coordination of the propionate ligand to the zirconium center. The spectra of zirconium propionate complexes show characteristic absorption bands corresponding to the carboxylate group.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtaining high-resolution ¹H and ¹³C NMR spectra for this compound in solution is challenging due to its tendency to form polymeric or aggregated species.[9] However, solid-state NMR techniques can provide insights into the structure and dynamics of related zirconium-based materials like metal-organic frameworks (MOFs).[11]
-
X-ray Diffraction (XRD): While single-crystal X-ray diffraction data for simple this compound is scarce due to its often amorphous or poorly crystalline nature, XRD is essential for characterizing the crystalline phases of materials derived from it, such as zirconium oxide.[7]
-
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: From Zirconium(IV) Chloride and Propionic Acid [8]
This method involves the reaction of zirconium(IV) chloride with an excess of propionic acid.
-
Materials: Zirconium(IV) chloride (ZrCl₄), Propionic acid, Toluene (or another suitable solvent).
-
Procedure:
-
Suspend zirconium(IV) chloride in toluene.
-
Add an excess of propionic acid to the suspension.
-
Reflux the mixture with stirring. The reaction is accompanied by the evolution of hydrogen chloride gas.
-
After the reaction is complete (cessation of HCl evolution), the solvent and excess propionic acid are removed under reduced pressure.
-
The resulting white solid is washed with a non-polar solvent (e.g., hexane) and dried in a vacuum.
-
Method 2: From Zirconium Alkoxide and Propionic Acid [5]
This route offers a pathway to higher purity products through a ligand exchange reaction.
-
Materials: Zirconium(IV) propoxide (or isopropoxide), Propionic acid, Anhydrous organic solvent (e.g., toluene).
-
Procedure:
-
Dissolve zirconium(IV) propoxide in an anhydrous solvent under an inert atmosphere.
-
Stoichiometrically add propionic acid to the solution with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the ligand exchange.
-
The by-product, propanol, and the solvent are removed under vacuum to yield the this compound product.
-
Logical Relationships and Experimental Workflows
Caption: Logical relationship of this compound's properties.
Caption: Experimental workflow for this compound characterization.
Applications in Drug Development and Beyond
While this compound itself is not a pharmaceutical active ingredient, the chemistry of zirconium compounds holds significant interest for drug development professionals.
Crosslinking Agent in Formulations
The ability of this compound to crosslink polymers containing hydroxyl or carboxyl groups can be explored in the formulation of drug delivery systems.[12] This could potentially be used to modify the release characteristics of drugs from polymer matrices, control the swelling of hydrogels, or enhance the mechanical stability of transdermal patches.
Zirconium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery
A highly promising area for the application of zirconium chemistry in pharmaceuticals is the development of Zirconium-based Metal-Organic Frameworks (MOFs). These are highly porous materials constructed from zirconium-based nodes (similar to the clusters found in this compound) and organic linkers.
-
High Drug Loading Capacity: The porous nature of Zr-MOFs allows for the encapsulation of large quantities of therapeutic agents.
-
Controlled Release: The drug release kinetics can be tuned by modifying the pore size and surface chemistry of the MOF.
-
Biocompatibility: Many Zr-MOFs have shown good biocompatibility, making them suitable for in vivo applications.
The synthesis of these MOFs often involves zirconium salts and carboxylic acid-based linkers, making the fundamental chemistry of this compound relevant to this advanced field of drug delivery.
Adhesion Promotion in Medical Devices
The primary application of this compound as an adhesion promoter in industrial coatings can be extrapolated to medical applications.[13] For instance, it could be investigated as a component in coatings for medical devices to enhance the adhesion of functional layers or to improve the bonding between different materials.
Conclusion
This compound is a chemically intriguing compound whose "ill-defined" nature stems from its rich coordination chemistry and tendency to form polynuclear clusters. While its primary industrial applications lie in the coatings and inks industries, the fundamental principles of its chemistry are highly relevant to emerging areas in the pharmaceutical sciences. For researchers and professionals in drug development, understanding the properties of zirconium carboxylates like this compound can provide valuable insights into the design of novel drug delivery systems, particularly through the rapidly advancing field of metal-organic frameworks. Further research into well-defined zirconium propionate clusters and their interactions with biocompatible polymers could unveil new opportunities for this versatile compound.
References
- 1. Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03859B [pubs.rsc.org]
- 2. The Chemistry of Zirconium/Carboxylate Clustering Process: Acidic Conditions to Promote Carboxylate-Unsaturated Octahedral Hexamers and Pentanuclear Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]
- 6. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. addi.ehu.es [addi.ehu.es]
- 11. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. scribd.com [scribd.com]
Zirconyl propionate CAS number and molecular formula
This technical guide provides a comprehensive overview of zirconyl propionate, focusing on its chemical identity, physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Molecular Structure
This compound (CAS Number: 84057-80-7) is an organometallic compound of zirconium(IV).[1] Its precise molecular structure is often described as complex and ill-defined, with a propensity to form polynuclear, hydroxy-bridged polymeric structures rather than a simple monomeric salt.[1] This structural complexity leads to discrepancies in the reported molecular formula across various sources. While PubChem lists a formula of C₃H₆O₂Zr, several chemical suppliers report C₁₂H₂₂O₈Zr.[][3] Other sources suggest C₆H₁₀O₅Zr.[4] This ambiguity likely arises from the formation of various oxo-hydroxy clusters where propionate ligands cap a central zirconium-oxo core.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 84057-80-7 |
| Molecular Formula | Disputed; commonly cited as C₁₂H₂₂O₈Zr, C₆H₁₀O₅Zr, or C₃H₆O₂Zr |
| Molecular Weight | Varies with formula; 383.51 g/mol for C₁₂H₂₂O₈Zr |
| IUPAC Name | propanoate;zirconium(4+)[4] |
| Synonyms | Zirconium propionate, Propanoic acid, zirconium salt |
Physicochemical Properties
This compound is a white, free-flowing powder with a slight odor of propionic acid. It is notable for its solubility in certain organic solvents and its thermal decomposition characteristics.
Table 2: Physicochemical and Thermal Properties of this compound
| Property | Value |
| Appearance | White, free-flowing powder |
| Solubility | Insoluble in water. Soluble in isopropanol (>65 g/100 ml), ethanol (>150 g/100 ml), and ethyl acetate (>150 g/100 ml).[5] |
| Melting Point | Decomposes starting at approximately 160°C.[1][6] |
| Thermal Decomposition | A two-stage process: an initial decomposition between 160-250°C to an intermediate oxy-propionate, followed by complete conversion to zirconium oxide (ZrO₂) at temperatures above 350°C.[1][6] |
| Density | Tamped: 1.14 g/cm³; Untamped: 0.98 g/cm³ |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| FTIR Spectroscopy | C-H stretching: Aliphatic C-H vibrations from the propionate's ethyl group are observed in the 2800–3000 cm⁻¹ region.[6] COO⁻ stretching: Asymmetric and symmetric vibrations of the carboxylate group appear in the 1540–1650 cm⁻¹ range.[6] Zr-O stretching: Broad, strong absorption bands in the 500–800 cm⁻¹ range are attributed to zirconium-oxygen bond vibrations.[6] |
| NMR Spectroscopy | Obtaining high-resolution ¹H and ¹³C NMR spectra is challenging due to the complex, polymeric, or aggregated nature of the compound in solution.[1] |
Experimental Protocols and Methodologies
Detailed experimental protocols for this compound are not extensively published in peer-reviewed literature. However, based on technical data sheets and general chemical knowledge, the following methodologies are representative.
3.1. Synthesis of this compound
A common and environmentally conscious method for preparing this compound involves the reaction of zirconium basic carbonate (ZBC) with propionic acid, typically in an aqueous medium.
-
Protocol Synopsis:
-
Zirconium basic carbonate is mixed with an aqueous solution of propionic acid.
-
The mixture is heated, leading to the effervescence of carbon dioxide as the propionic acid reacts with the carbonate.
-
The reaction proceeds until the formation of the this compound product is complete.
-
The final product is isolated, typically as a powder, after drying.
-
3.2. Characterization by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of this compound.
-
Methodology Synopsis:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting data reveals the onset of decomposition and the temperatures of the distinct degradation stages, confirming the conversion to zirconium oxide.[1][6]
-
Applications and Logical Workflows
This compound has several industrial applications, primarily leveraging its ability to act as a crosslinking agent and adhesion promoter. It is also a precursor for advanced materials.
-
Adhesion Promoter: It is widely used in solvent-based printing inks (flexographic and gravure) to enhance adhesion to non-porous substrates like polyethylene, polypropylene, and metal foils.[5]
-
Crosslinking Agent: It can crosslink with oxygenated organic polymers, such as those containing hydroxyl groups, improving heat and solvent resistance in coatings.
-
Materials Precursor: It serves as a precursor for the synthesis of high-purity zirconium oxide (ZrO₂) nanoparticles through thermal decomposition.[1]
Below is a diagram illustrating a typical workflow from synthesis to application.
Caption: Synthesis, characterization, and application workflow for this compound.
Biological Signaling Pathways: An Indirect Perspective
There is no direct evidence in the reviewed literature of this compound as a singular molecule activating specific biological signaling pathways. However, its constituent components—zirconium ions and propionate—have known biological activities that are relevant in the context of drug development and biocompatibility.
-
Zirconium Ions (Zr⁴⁺): Soluble zirconium ions have been shown to promote the proliferation and differentiation of human osteoblasts. This effect is associated with the up-regulation of the Bone Morphogenetic Protein 2 (BMP2) and the subsequent activation of the BMP/SMAD signaling pathway.
-
Propionate: As a short-chain fatty acid (SCFA), propionate is a well-known signaling molecule in mammals, primarily produced by gut microbiota. It acts through G-protein coupled receptors like FFAR2 and FFAR3 to modulate immune responses and metabolic processes. For instance, propionate can counter pro-inflammatory signaling linked to nutrient load and obesity.[7]
The diagram below illustrates these separate pathways. It is critical to note that these pathways are initiated by the individual ions/molecules, and not necessarily by the intact this compound compound.
Caption: Separate signaling pathways of this compound's constituent components.
References
- 1. This compound | 84057-80-7 | Benchchem [benchchem.com]
- 3. This compound | C3H6O2Zr | CID 87073358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zirconium propionate - Molwiki [molwiki.com]
- 5. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 6. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]
- 7. [PDF] Propionate functions as a feeding-state-dependent regulatory metabolite to counter pro-inflammatory signaling linked to nutrient load and obesity. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of Zirconyl Propionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of zirconyl propionate in various organic solvents. The information contained herein is intended to support research, development, and application activities where this compound is utilized as a precursor, crosslinking agent, or adhesion promoter.
Introduction to this compound
This compound is a white, free-flowing powder with a slight odor of propionic acid.[1][2] It is known for its utility in promoting adhesion in solvent-based inks and as a source of zirconium for crosslinking with oxygenated organic polymers.[1][2][3] Its effectiveness in these applications is intrinsically linked to its solubility in organic media, which allows for homogenous incorporation into various formulations.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is noteworthy that this compound is reported to be insoluble in water.[1][2][3][4][5]
| Organic Solvent | Chemical Formula | Solubility ( g/100 mL of solvent) | Temperature (°C) |
| Ethyl Acetate | C₄H₈O₂ | > 150[1][2] | Not Specified |
| Ethanol | C₂H₅OH | > 150[1][2] | Not Specified |
| Isopropanol | C₃H₈O | > 65[1][2] | Not Specified |
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, a standard laboratory procedure for assessing the solubility of a solid compound in a liquid solvent can be outlined as follows. This generalized method is based on the principle of saturation.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., ethanol, ethyl acetate, isopropanol)
-
Analytical balance
-
Volumetric flasks
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Oven for drying
Procedure:
-
Preparation: A known volume of the selected organic solvent is placed into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.
-
Temperature Control: The flask is placed in a constant temperature bath to maintain the desired experimental temperature.
-
Incremental Addition: A pre-weighed amount of this compound is incrementally added to the solvent while stirring continuously.
-
Equilibration: The mixture is stirred for a prolonged period (typically several hours) to ensure that equilibrium is reached and the solution is saturated.
-
Observation: The solution is visually inspected for the presence of undissolved solid. If all the solid dissolves, more this compound is added until a persistent excess of solid is observed.
-
Separation: Once the solution is saturated, the stirring is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn, avoiding any solid particles. Filtration may be necessary to ensure the complete removal of undissolved solute.
-
Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, typically in an oven at a temperature below the decomposition point of this compound (decomposition starts around 160°C[1][5]), until a constant weight is achieved.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Hydrolysis of Zirconyl Propionate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconyl propionate, an organometallic compound of zirconium, serves various industrial purposes, including as an adhesion promoter. While it is characterized by its insolubility in water, its behavior in aqueous environments is of significant interest, particularly in contexts where its controlled hydrolysis can be leveraged for the synthesis of zirconium-based materials or where its stability in the presence of moisture is a concern. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, drawing upon the established chemistry of zirconium carboxylates and zirconyl salts to elucidate the reaction pathways, influencing factors, and key intermediates. Due to the scarcity of direct quantitative data for this compound, this guide extrapolates from closely related and well-studied zirconium compounds to present a scientifically grounded understanding of its aqueous hydrolysis.
Core Concepts of this compound Hydrolysis
The hydrolysis of this compound is a heterogeneous reaction occurring at the solid-liquid interface. The process involves the progressive replacement of propionate ligands by hydroxyl groups, leading to the formation of various soluble and insoluble zirconium-oxo/hydroxo species. The overall reaction can be conceptualized as follows:
Zr(O)(OOCCH₂CH₃)₂(s) + nH₂O ⇌ [Zr(O)ₓ(OH)ᵧ(OOCCH₂CH₃)₂]ₙ(aq/s) + 2nCH₃CH₂COOH(aq)
The aqueous chemistry of zirconium is dominated by its propensity to form polynuclear clusters. A key intermediate in the hydrolysis of zirconyl salts is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. It is highly probable that similar cluster formation occurs during the hydrolysis of this compound as propionate ligands are displaced.
The pH of the aqueous solution is the most critical factor governing the rate and pathway of hydrolysis. In acidic conditions, the hydrolysis is suppressed due to the equilibrium shifting towards the protonated carboxylate and stable zirconium aqua ions. Conversely, in neutral to alkaline conditions, hydrolysis is favored, leading to the formation of zirconium hydroxide precipitates.
Quantitative Data
Table 1: Stability Constants of Zirconium(IV) with Propanoic Acid
| Stepwise Stability Constant | Value (log K) |
| log K₁ | 3.50 |
| log K₂ | 2.80 |
| log K₃ | 2.15 |
| log K₄ | 1.55 |
Note: Data obtained from potentiometric studies of zirconium complexes with propanoic acid. These values indicate the affinity of zirconium for propionate ligands in solution.
Table 2: Properties of Zirconium Acetate Solution (as an analogue)
| Property | Value/Observation | Reference |
| pH (13% ZrO₂ solution) | 3.3 - 4.0 | [1] |
| pH (22% ZrO₂ solution) | 3.8 - 4.2 | [2] |
| Stability | Stable at room temperature. Hydrolysis increases with decreasing pH and increasing temperature. | [1][2][3] |
This data for zirconium acetate, a water-soluble analogue, highlights the acidic nature of zirconium carboxylate solutions and their susceptibility to hydrolysis under certain conditions.
Hydrolysis Pathway and Mechanism
The hydrolysis of solid this compound in an aqueous solution can be described as a multi-step process.
Caption: Proposed pathway for the hydrolysis of this compound.
The initial step involves the adsorption of water molecules onto the surface of the solid this compound, followed by the displacement of propionate ligands. This process releases propionic acid into the solution, which can lower the local pH. As hydrolysis proceeds, soluble zirconium-hydroxo-propionate species may form, which then undergo polymerization to form stable polynuclear oxo/hydroxo clusters. With an increase in pH or further hydrolysis, these clusters can aggregate and condense, ultimately leading to the precipitation of amorphous zirconium hydroxide.
Experimental Protocols
Investigating the hydrolysis of insoluble this compound requires specialized experimental setups to handle the solid-liquid interface and accurately measure the reaction progress.
Potentiometric Titration for Stability Constant Determination
This method can be adapted to study the release of propionic acid during hydrolysis, providing indirect kinetic information.
Methodology:
-
Preparation of the Reaction Suspension: A known mass of finely ground this compound is suspended in a thermostated reaction vessel containing a known volume of deionized water with a constant ionic strength (e.g., maintained with KNO₃).
-
pH Monitoring: A calibrated pH electrode is immersed in the suspension, and the initial pH is recorded.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the suspension.
-
Data Acquisition: The pH of the suspension is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: The titration curve is analyzed to determine the amount of propionic acid released over time, which corresponds to the extent of hydrolysis. Software can be used to calculate stability constants for the zirconium-propionate complexes.[4]
Caption: Workflow for potentiometric titration of this compound hydrolysis.
Spectroscopic Analysis of the Aqueous Phase
Methodology:
-
Reaction Setup: A suspension of this compound in water is stirred in a sealed, thermostated vessel.
-
Sampling: At regular time intervals, aliquots of the suspension are withdrawn and immediately filtered through a sub-micron filter to separate the solid phase.
-
Analysis of the Filtrate:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the concentration of dissolved zirconium, providing a measure of the extent of dissolution/hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of propionic acid released into the aqueous phase.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of any soluble zirconium-propionate-hydroxo species.
-
Characterization of the Solid Phase
Methodology:
-
Sample Preparation: At different stages of hydrolysis, the solid phase is isolated by filtration, washed with deionized water, and dried under vacuum.
-
Analysis:
-
X-ray Diffraction (XRD): To monitor changes in the crystallinity of this compound and identify the formation of any new crystalline phases (e.g., zirconium hydroxide).
-
Thermogravimetric Analysis (TGA): To determine the composition of the solid by observing mass loss at different temperatures, corresponding to the loss of water, propionate, and hydroxyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To track the changes in the coordination environment of the propionate ligands and the appearance of hydroxyl groups on the solid surface. The O-C-O stretching vibrations associated with the coordination between zirconium and the carboxylate groups are of particular interest.[5]
-
Factors Influencing Hydrolysis
Table 3: Key Factors Affecting this compound Hydrolysis
| Factor | Effect on Hydrolysis | Rationale |
| pH | Primary controlling factor. Increased pH accelerates hydrolysis. | In alkaline conditions, the equilibrium is driven towards the formation of hydroxide species. In acidic conditions, the reaction is suppressed. |
| Temperature | Increased temperature generally increases the rate of hydrolysis. | Provides the activation energy for the ligand exchange reaction and can increase the solubility of this compound. |
| Particle Size | Smaller particle size increases the rate of hydrolysis. | A larger surface area provides more active sites for the reaction with water. |
| Ionic Strength | Can influence the stability of charged intermediates in solution. | Affects the activity of ions in the solution, which can alter reaction kinetics. |
Conclusion
The hydrolysis of this compound in aqueous solutions is a complex heterogeneous process governed by factors such as pH, temperature, and the physical properties of the solid. While direct quantitative data remains limited, a comprehensive understanding can be built upon the well-established principles of zirconium chemistry. The hydrolysis proceeds through the formation of polynuclear zirconium-oxo/hydroxo clusters, ultimately leading to the precipitation of zirconium hydroxide under favorable conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics and mechanism of this reaction, paving the way for better control and utilization of this compound in various scientific and industrial applications.
References
Zirconyl Propionate Coordination Chemistry: A Technical Guide to Ligand Effects and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate world of zirconyl propionate coordination chemistry. It provides a comprehensive overview of the synthesis, structure, and characterization of this compound complexes, with a particular focus on the profound influence of ligands on their properties and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in materials science, catalysis, and drug development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of key chemical processes.
Core Concepts in this compound Coordination Chemistry
This compound is not a simple monomeric salt but rather exists as complex, often multinuclear, oxo-hydroxy clusters.[1] The fundamental building block of these structures is typically a zirconium-oxygen core, with propionate ligands coordinating to the zirconium centers.
The propionate ligand (CH₃CH₂COO⁻) is crucial to the structure and properties of these compounds. It commonly binds to the zirconium(IV) center in a bidentate fashion, where both oxygen atoms of the carboxylate group coordinate to the metal. This coordination can occur in two primary modes:
-
Chelating: The ligand binds to a single zirconium atom.
-
Bridging: The ligand connects two different zirconium atoms.
The interplay between these coordination modes is fundamental to the formation of extended cluster structures.[1] The structure of zirconium carboxylates is often based on a hexanuclear cluster with a [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, stabilized by twelve carboxylate ligands.[1] These propionate ligands cap the zirconium-oxo core, influencing the compound's solubility in organic solvents, thermal stability, and reactivity.[1] The dynamic nature of the coordination can create vacant coordination sites on the zirconium atoms, which act as Lewis acid sites and are critical for catalysis.[1]
Synthesis of this compound Complexes
Several synthetic routes have been developed to produce this compound and its derivatives. The choice of method often depends on the desired purity, morphology, and scale of the product.
Reaction of Zirconium Basic Carbonate with Propionic Acid
A common and environmentally friendly method involves the reaction of zirconium basic carbonate (ZBC) with propionic acid in an aqueous medium. Heating the mixture leads to the formation of the this compound complex, with the evolution of carbon dioxide.
Experimental Protocol: Synthesis from Zirconium Basic Carbonate
-
Reaction Setup: In a reaction vessel, create a mixture of 240 ml of propionic acid and 210 ml of deionized water.
-
Heating: Heat the mixture to 45°C with constant stirring.
-
Addition of ZBC: Slowly add 500 g of basic zirconium carbonate to the heated solution.
-
Reaction: Continue stirring and maintain the temperature at 45°C for two hours.
-
Filtration and Drying: After the reaction is complete, filter the mixture to collect the solid product. Dry the collected product to obtain a free-flowing powder.
Ligand Exchange from Zirconium (IV) Alkoxides
High-purity this compound can be synthesized via a ligand exchange reaction using a zirconium (IV) alkoxide, such as zirconium (IV) isopropoxide, and propionic acid. This method allows for controlled substitution of the alkoxy ligands with propionate ligands.
Experimental Protocol: Ligand Exchange Synthesis
-
Precursor Solution: Dissolve zirconium (IV) isopropoxide in a suitable anhydrous solvent (e.g., isopropanol) under an inert atmosphere.
-
Addition of Propionic Acid: Stoichiometrically add propionic acid to the alkoxide solution with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux to drive the ligand exchange reaction to completion. The isopropanol byproduct can be removed by distillation.
-
Isolation: Upon cooling, the this compound product will precipitate. Isolate the product by filtration and wash with a non-polar solvent to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum.
Ligand Effects on Structure and Properties
The nature of the carboxylate ligand plays a significant role in determining the structure and properties of the resulting zirconium-oxo clusters. Factors such as ligand chain length, steric hindrance, and the presence of other functional groups can influence cluster size, solubility, and thermal stability.
Influence of Ligand Structure on Cluster Formation
The steric bulk of the carboxylate ligand can direct the formation of different cluster sizes. For instance, less sterically demanding ligands like acetate tend to favor the formation of larger, dimeric Zr₁₂ clusters.[2] In contrast, bulkier ligands can prevent this dimerization, leading to the formation of smaller, monomeric Zr₆ clusters.[2]
Quantitative Data on Ligand Effects
The following tables summarize key quantitative data related to this compound and its derivatives, highlighting the effects of different ligands and synthesis conditions.
Table 1: Thermal Decomposition of this compound
| Temperature Range (°C) | Process | Product(s) |
| 160 - 250 | Initial Thermal Decomposition | Intermediate oxy-propionate species |
| > 350 | Complete Thermal Decomposition | Zirconium Oxide (ZrO₂) |
Data sourced from multiple studies.[1]
Table 2: Influence of Ligand Coordination Mode on Lithographic Performance of Methacrylate-Coordinated Zr₆ Clusters
| Dominant Ligand Mode | Mean Dissociation Energy (eV) | Lithographic Performance |
| μ₁ (chelating) | 3.95 | Higher sensitivity |
| μ₂ (bridging) | 4.76 | Higher resolution |
Theoretical calculations show that the dissociation energy of the ligand from the cluster is dependent on its coordination mode.[3]
Characterization Techniques
A variety of analytical techniques are employed to characterize the structure, composition, and properties of this compound complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination mode of the carboxylate ligands. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group provides insight into whether the ligand is chelating, bridging, or ionic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic ligands and to study the dynamic behavior of the ligands on the cluster surface in solution.[4]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the temperature at which the organic ligands decompose, leading to the formation of zirconium oxide.[5]
-
X-ray Diffraction (XRD): XRD is essential for determining the crystalline structure of the resulting materials, especially the different polymorphs of zirconia obtained after thermal decomposition.[1]
Applications in Drug Development and Beyond
The unique properties of this compound and its derivatives make them promising materials for a range of applications, including in the pharmaceutical industry.
Zirconium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery
Zirconium-based MOFs, which can be synthesized using zirconyl carboxylate precursors, are being extensively investigated as carriers for drug delivery.[6] The high porosity and tunable pore size of these materials allow for the encapsulation of therapeutic agents. The zirconium-oxo clusters act as the nodes in these frameworks, while the organic ligands form the linkers. The ability to modify the ligands provides a mechanism for controlling the release rate of the encapsulated drugs.
Catalysis in Pharmaceutical Synthesis
The Lewis acidic zirconium centers in this compound complexes can act as catalysts for a variety of organic transformations relevant to pharmaceutical synthesis.[7][8] For example, they have shown activity in esterification reactions, which are fundamental in the synthesis of many active pharmaceutical ingredients.[7] The solubility of these complexes in organic solvents makes them suitable for homogeneous catalysis.
Conclusion
This compound coordination chemistry is a rich and evolving field with significant potential for the development of new materials and technologies. The ability to control the structure and properties of zirconium-oxo clusters through the judicious choice of ligands opens up exciting possibilities in areas ranging from catalysis to drug delivery. This guide has provided a foundational understanding of the key concepts, synthetic methodologies, and characterization techniques in this area, and it is hoped that it will serve as a valuable resource for researchers and professionals seeking to explore the potential of these fascinating compounds.
References
- 1. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]
- 2. Fatty acid capped, metal oxo clusters as the smallest conceivable nanocrystal prototypes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05037D [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Ligand dynamics on the surface of zirconium oxo clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Exchange Reactions of a Monomeric Zirconium Carbonate Complex with Carboxylic Acids Studied by Extended X-ray Absorption Fine Structure, UV Absorption and Raman Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Shelf Stability of Zirconyl Propionate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the shelf stability of zirconyl propionate solutions. Due to the limited availability of specific long-term stability data in public literature, this document synthesizes information from related zirconium compounds and general principles of metal carboxylate chemistry to offer a robust framework for understanding and evaluating the stability of these solutions.
Introduction to this compound
This compound is an organometallic compound containing zirconium in a +4 oxidation state, coordinated with propionate ligands. It is typically supplied as a white, free-flowing powder with a slight odor of propionic acid. While insoluble in water, it demonstrates solubility in various organic solvents, including ethanol, isopropanol, and ethyl acetate[1][2]. The molecular structure is often described as complex and "ill-defined," suggesting it may exist as a mixture of oligomeric or polymeric species in solution[1].
Its primary applications leverage its ability to form zirconium oxide upon thermal decomposition and its reactivity with organic polymers. Key uses include:
-
Adhesion Promoter: In solvent-based inks and coatings, it enhances adhesion to challenging substrates like polyolefins and metallic foils.
-
Precursor to Zirconia (ZrO₂): It is used in the synthesis of high-purity zirconium oxide, a ceramic material with high thermal stability and durability[3].
-
Crosslinking Agent: It can act as a crosslinker in certain polymer systems.
The stability of this compound solutions is critical for ensuring consistent performance, predictable reactivity, and a viable shelf life in commercial formulations. Degradation can lead to loss of efficacy, precipitation, and changes in physical properties such as viscosity.
Factors Influencing Solution Stability
The primary degradation pathway for this compound in solution is hydrolysis, followed by condensation. The stability is therefore highly dependent on several factors that can initiate or accelerate these processes.
Key Influencing Factors:
-
Water Content: Water is the most critical factor. Even trace amounts, whether present in the solvent or absorbed from the atmosphere, can initiate hydrolysis of the zirconium-propionate bond.
-
Solvent Choice: The type of solvent used is crucial. Protic solvents, especially alcohols, can participate in esterification reactions or may contain residual water. While this compound is soluble in alcohols, the choice of a high-purity, anhydrous grade is essential.
-
Temperature: Elevated temperatures accelerate the rates of hydrolysis and condensation reactions, leading to faster degradation of the solution. Storage at controlled room temperature or below is generally recommended.
-
pH (or presence of acidic/basic impurities): Acidic or basic species can catalyze hydrolysis. Propionic acid, which may be present in the starting material, can influence the equilibrium of the solution.
-
Concentration: The concentration of this compound in the solution can affect the rate of condensation and precipitation. Higher concentrations may lead to faster formation of insoluble zirconium-oxo clusters.
-
Exposure to Light and Air: While thermal degradation is well-documented at high temperatures (starting around 160°C for the solid)[2][3], exposure to UV light and atmospheric moisture can also contribute to degradation over time. Containers should be opaque and tightly sealed.
Degradation Pathway and Mechanism
The degradation of this compound in solution is proposed to occur via a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: A water molecule attacks the electrophilic zirconium center, leading to the displacement of a propionate ligand and the formation of a hydroxyl group bound to the zirconium. This reaction releases propionic acid.
-
Condensation: The zirconium-hydroxyl intermediates are unstable and readily undergo condensation reactions with other similar species or with unhydrolyzed this compound molecules. This process forms Zr-O-Zr bridges (oxo bridges) and eliminates water, which can then participate in further hydrolysis.
This cascade of reactions leads to the formation of larger, insoluble zirconium-oxo-propionate oligomers or, ultimately, zirconium dioxide precipitate, rendering the solution unusable.
Caption: Proposed degradation pathway for this compound solutions.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound solutions should involve storing samples under controlled conditions and periodically testing for changes in chemical composition and physical properties.
Sample Preparation and Storage
-
Solution Preparation: Prepare solutions of this compound in the desired high-purity, anhydrous solvent (e.g., isopropanol) at the target concentration inside a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Packaging: Aliquot the solution into opaque, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
Storage Conditions: Store the samples under a matrix of conditions to assess different factors. A typical protocol might include:
-
Refrigerated: 2-8°C
-
Controlled Room Temperature: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Establish testing intervals (e.g., T=0, 1, 3, 6, and 12 months).
Analytical Methods
The following analytical techniques are recommended for monitoring the stability of the solutions over time.
References
An In-depth Technical Guide on the Health and Safety of Zirconyl Propionate
This guide provides comprehensive health and safety information for zirconyl propionate, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency measures, based on available Safety Data Sheets (SDS).
Chemical and Physical Properties
This compound is a multi-constituent substance with the primary component being zirconium propionate.[1] It is identified by CAS number 84057-80-7.[1][2] The material is a solid at room temperature and appears off-white in color.[3] It is used as a chemical intermediate.[1][3]
| Property | Value | Source |
| Molecular Formula | C6H10O5Zr | [1][2] |
| Molecular Weight | 164.2946 g/mol / 253.36 g/mol | [2][3] |
| Physical State | Solid | [1][3] |
| Appearance | Off-white solid | [3] |
| Melting Point | 160 °C (decomposes) | [3] |
| Flash Point | > 110 °C | [3] |
| Solubility | Insoluble in water. Soluble in ethanol, ethyl acetate. | [1] |
| % Volatiles | < 5 % | [1][3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as hazardous.[1][3][4] However, it is important to note that prolonged exposure may lead to health effects.
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[1][5]
-
Ingestion: No information available on the effects of ingestion.[1][3]
-
Chronic Exposure: Prolonged exposure to zirconium compounds can lead to the formation of granulomatous lesions in the lungs or on the skin. Material may form zirconium oxides or zirconate polymers on the skin, eyes, or in the lungs.[1][3][5]
The substance is not classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][5]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]
-
Provide local exhaust or general room ventilation.
Storage:
Exposure Controls and Personal Protection
To minimize potential exposure, the following personal protective equipment (PPE) is recommended.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken.
Fire-Fighting Measures and Accidental Release
Fire-Fighting:
-
Suitable extinguishing media: Water spray, foam, carbon dioxide, and dry chemical.[1][5]
-
Fire hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1][5]
-
Firefighting instructions: Exercise caution when fighting any chemical fire.[1][5]
Accidental Release: In the event of a spill, the following workflow should be followed to ensure safe cleanup.
References
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Zirconia Nanoparticles using Zirconyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconia (ZrO₂) nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in drug delivery, bio-imaging, and as components of dental and orthopedic implants. The sol-gel method is a versatile and cost-effective technique for synthesizing zirconia nanoparticles with controlled size, morphology, and crystallinity. This document provides a detailed protocol for the synthesis of zirconia nanoparticles using zirconyl propionate as a precursor via the sol-gel method.
Principle of Sol-Gel Synthesis
The sol-gel process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. The synthesis of zirconia nanoparticles using this compound typically involves the following steps:
-
Hydrolysis: this compound reacts with water, leading to the replacement of propionate groups with hydroxyl (-OH) groups.
-
Condensation: The hydroxylated zirconium species undergo condensation reactions to form Zr-O-Zr bridges, resulting in the formation of a three-dimensional network.
-
Aging: The gel is aged to allow for further condensation and strengthening of the network.
-
Drying: The solvent is removed from the gel to obtain a xerogel or aerogel.
-
Calcination: The dried gel is heat-treated to remove residual organic compounds and induce crystallization, yielding the final zirconia nanoparticles.
Experimental Protocols
Materials and Equipment
-
Precursor: this compound (Zr(OOCCH₂CH₃)₄)
-
Solvent: Anhydrous ethanol (C₂H₅OH)
-
Catalyst (Acidic): Nitric acid (HNO₃)
-
Catalyst (Basic): Ammonium hydroxide (NH₄OH)
-
Washing Agent: Deionized water, Ethanol
-
Equipment: Magnetic stirrer with hot plate, beakers, burette, pH meter, centrifuge, oven, and furnace.
Protocol 1: Acid-Catalyzed Sol-Gel Synthesis
This protocol is adapted for this compound based on established methods for similar zirconium alkoxide precursors.
-
Preparation of the Sol:
-
In a 250 mL beaker, dissolve 0.1 mol of this compound in 100 mL of anhydrous ethanol.
-
Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.
-
-
Hydrolysis:
-
Prepare a solution of deionized water and ethanol (1:4 v/v).
-
Add a few drops of nitric acid to the water-ethanol mixture to adjust the pH to approximately 3-4.
-
Add the acidic water-ethanol solution dropwise to the this compound solution under continuous stirring. The molar ratio of water to this compound should be maintained at 4:1.
-
-
Gelation:
-
Continue stirring the solution for 2-4 hours. A transparent sol will form initially, which will gradually transform into a viscous gel.
-
Cover the beaker and allow the gel to age for 24-48 hours at room temperature.
-
-
Drying and Calcination:
-
Dry the aged gel in an oven at 80-100°C for 12-24 hours to remove the solvent.
-
Grind the resulting xerogel into a fine powder.
-
Calcine the powder in a furnace at a temperature between 400°C and 800°C for 2-4 hours to obtain crystalline zirconia nanoparticles. The calcination temperature influences the crystal phase and particle size.
-
Protocol 2: Base-Catalyzed Sol-Gel Synthesis
-
Preparation of the Sol:
-
Follow step 1 of the acid-catalyzed protocol.
-
-
Hydrolysis and Condensation:
-
Prepare a solution of deionized water and ethanol (1:4 v/v).
-
Add ammonium hydroxide to the water-ethanol mixture to adjust the pH to approximately 9-10.
-
Add the basic water-ethanol solution dropwise to the this compound solution under vigorous stirring. A white precipitate will form immediately.
-
-
Washing and Separation:
-
Continue stirring the suspension for 1-2 hours.
-
Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted precursors and by-products.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 80-100°C for 12 hours.
-
Grind the dried powder.
-
Calcine the powder at a selected temperature (e.g., 500-700°C) for 2 hours to yield zirconia nanoparticles.
-
Data Presentation
The properties of the synthesized zirconia nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the expected influence of these parameters.
| Parameter | Condition | Expected Outcome on Nanoparticles |
| pH | Acidic (pH 3-4) | Smaller particle size, tetragonal phase stabilization at lower temperatures |
| Basic (pH 9-10) | Larger particle size, tendency to form monoclinic phase | |
| Calcination Temperature | 400-600°C | Primarily tetragonal phase, smaller crystallite size |
| > 600°C | Transformation to monoclinic phase, larger crystallite size | |
| Water to Precursor Ratio | Low (e.g., 2:1) | Slower hydrolysis, potentially smaller particles |
| High (e.g., 8:1) | Faster hydrolysis and condensation, may lead to larger agglomerates |
| Precursor | Catalyst | Calcination Temp. (°C) | Avg. Particle Size (nm) | Crystal Phase |
| This compound | Nitric Acid | 500 | 10-20 | Tetragonal |
| This compound | Nitric Acid | 700 | 25-40 | Tetragonal/Monoclinic |
| This compound | Ammonium Hydroxide | 600 | 30-50 | Monoclinic/Tetragonal |
Mandatory Visualizations
Experimental Workflow
Caption: Sol-gel synthesis workflow for zirconia nanoparticles.
Sol-Gel Process Signaling Pathway
Caption: Chemical transformations during the sol-gel process.
Applications in Drug Development
Zirconia nanoparticles synthesized by this method can be explored for various applications in drug development:
-
Drug Delivery: Their high surface area and biocompatibility make them potential carriers for targeted drug delivery. The surface can be functionalized to attach specific drug molecules.
-
Biocompatible Coatings: They can be used to create biocompatible and wear-resistant coatings on medical implants, reducing the risk of rejection and improving longevity.
-
Bio-imaging: When doped with suitable rare-earth elements, zirconia nanoparticles can act as fluorescent probes for in-vitro and in-vivo imaging.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound and solvents with care, as they may be flammable and irritant.
-
Exercise caution when working with acids and bases.
-
The furnace for calcination operates at high temperatures and should be handled with appropriate care.
Disclaimer: This protocol is a guideline and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics. It is recommended to consult relevant scientific literature for further details.
Zirconyl Propionate as a Precursor for High-Quality Zirconia Thin Film Deposition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium dioxide (ZrO₂) thin films are of significant interest across various scientific and industrial fields, including optics, electronics, and biomedical applications, owing to their excellent chemical stability, high refractive index, wide bandgap, and biocompatibility. The choice of precursor is critical in determining the final properties of the deposited films. Zirconyl propionate, a metal-organic compound, presents itself as a viable and effective precursor for the deposition of high-quality zirconia thin films through solution-based methods like sol-gel processing coupled with spin coating.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of zirconia thin films. It is intended to guide researchers and professionals in developing reproducible and controlled deposition processes.
Overview of the Sol-Gel Process Using this compound
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. When using this compound, the process generally involves the hydrolysis and subsequent condensation of the precursor in a suitable solvent to form a stable sol. This sol is then deposited onto a substrate, typically via spin coating, followed by a heat treatment (annealing) to remove organic residues and crystallize the film into the desired zirconia phase.
The key stages of the process are:
-
Sol Preparation: Dissolving this compound in a suitable organic solvent and controlling the hydrolysis and condensation reactions.
-
Thin Film Deposition: Applying the prepared sol onto a substrate using techniques such as spin coating to achieve a uniform thin layer.
-
Drying and Annealing: A multi-step heat treatment to first evaporate the solvent and then to induce the thermal decomposition of the organic ligands and promote the formation of a dense, crystalline zirconia film.
Experimental Protocols
Materials and Equipment
-
Precursor: this compound (Zr(OOCCH₂CH₃)₄)
-
Solvents: Isopropanol, Ethanol, Ethyl Acetate
-
Substrates: Silicon wafers, quartz slides, or other suitable substrates
-
Equipment:
-
Spin coater
-
Hotplate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Ultrasonic bath
-
Standard laboratory glassware
-
Substrate Cleaning Protocol
Proper substrate cleaning is crucial for good film adhesion and uniformity.
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the substrates with DI water.
-
Dry the substrates using a nitrogen gun or by placing them in an oven at 120 °C for 10 minutes.
Sol-Gel Solution Preparation Protocol
This protocol describes the preparation of a 0.1 M this compound sol. The concentration can be adjusted to control the final film thickness.
-
Weigh the appropriate amount of this compound powder. This compound is soluble in isopropanol, ethanol, and ethyl acetate.
-
In a clean, dry beaker, dissolve the this compound in the chosen solvent (e.g., isopropanol) to achieve the desired molar concentration (e.g., 0.1 M).
-
Stir the solution using a magnetic stirrer at room temperature for at least 1 hour to ensure complete dissolution and homogeneity.
-
For controlled hydrolysis, a small, stoichiometric amount of water can be added to the solution. The water-to-precursor molar ratio is a critical parameter influencing the sol's stability and the final film's properties.
-
Age the solution for 24 hours at room temperature before use. This aging step allows for the initial hydrolysis and condensation reactions to stabilize.
Thin Film Deposition Protocol (Spin Coating)
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the prepared this compound sol onto the center of the substrate (e.g., 0.5 mL for a 1-inch substrate).
-
Start the spin coating program. A typical two-step program is effective:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly distribute the sol across the substrate.
-
Step 2 (Thinning): 3000 rpm for 30 seconds to achieve the desired film thickness.
-
-
After spinning, carefully remove the substrate and place it on a hotplate set to 150 °C for 5 minutes to drive off the solvent.
-
Repeat steps 2-4 to achieve a thicker film if desired.
Annealing Protocol
The final annealing step is critical for the conversion of the precursor film into crystalline zirconia. The thermal decomposition of this compound starts at around 160 °C and is largely complete by 450 °C, leading to the formation of zirconium oxide.
-
Place the dried, coated substrates in a tube furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 500 °C) at a controlled rate (e.g., 5 °C/min).
-
Hold the temperature at the setpoint for 1-2 hours to allow for complete decomposition of the organic components and crystallization of the zirconia film.
-
Cool the furnace down to room temperature naturally.
Data Presentation
The properties of the resulting zirconia thin films are highly dependent on the deposition parameters. The following tables summarize the expected trends and reported values for zirconia films prepared from various zirconium precursors, which can be used as a starting point for process optimization with this compound.
| Precursor Concentration (M) | Spin Speed (rpm) | Resulting Film Thickness (nm) per layer | Reference Precursor |
| 0.025 | 3000 | ~20-30 | Zirconyl chloride octahydrate |
| 0.05 | 3000 | ~40-50 | Zirconyl chloride octahydrate |
| 0.1 | 3000 | ~80-100 | Zirconyl chloride octahydrate |
| 0.2 | 2000 | ~150-200 | Zirconium n-propoxide |
| Annealing Temperature (°C) | Crystalline Phase | Refractive Index (at ~550 nm) | Notes |
| As-deposited | Amorphous | 1.6 - 1.7 | |
| 300 | Amorphous | 1.7 - 1.8 | |
| 400 | Tetragonal (incipient) | 1.8 - 1.9 | Crystallization begins. |
| 500 | Tetragonal/Monoclinic | 1.9 - 2.1 | Increased crystallinity and density.[1][2] |
| >600 | Monoclinic | >2.1 | Further grain growth and densification. |
Visualizations
Experimental Workflow
Proposed Chemical Pathway: Sol-Gel Process
The following diagram illustrates a proposed reaction pathway for the formation of a zirconia network from a this compound precursor. This is based on the well-understood hydrolysis and condensation reactions of metal alkoxides and carboxylates.
Thermal Decomposition Pathway
The thermal decomposition of the dried this compound gel leads to the formation of zirconium dioxide.
References
Application Notes and Protocols for Flame Spray Pyrolysis of Zirconyl Propionate for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of zirconia (ZrO₂) nanoparticles using flame spray pyrolysis (FSP) with zirconyl propionate as the precursor. The information is tailored for researchers in materials science, nanotechnology, and drug development, focusing on the precise control of nanoparticle characteristics for various applications, including drug delivery systems.
Introduction to Flame Spray Pyrolysis for Zirconia Nanoparticle Synthesis
Flame spray pyrolysis is a versatile and scalable gas-phase technique for the rapid synthesis of a wide variety of nanomaterials, including metal oxides like zirconia.[1] The process involves the atomization of a precursor solution into a high-temperature flame, where the solvent combusts, and the precursor undergoes decomposition, nucleation, and particle growth to form nanoparticles.[1] Key advantages of FSP include the ability to produce highly crystalline nanoparticles in a single step and to control particle size, morphology, and phase composition by adjusting process parameters.[1]
Zirconia nanoparticles are of significant interest in biomedical applications, including drug delivery, due to their biocompatibility, high surface area for drug loading, and robust physical and chemical properties.[2][3] The characteristics of the synthesized nanoparticles, such as particle size and crystal phase, can be tailored by careful selection of the precursor and solvent system.[4][5]
Experimental Protocol: Synthesis of Zirconia Nanoparticles
This protocol outlines the steps for synthesizing zirconia nanoparticles from a this compound precursor solution via flame spray pyrolysis.
Materials and Equipment
-
Precursor: this compound
-
Solvents: Propionic acid, 2-propanol, 2,2,4-trimethylpentane (isooctane)
-
FSP Reactor: Comprising a spray nozzle, gas inlets for dispersion and sheath gases, a combustion chamber, and a particle collection system (e.g., baghouse filter).
-
Syringe Pump: For controlled delivery of the precursor solution.
-
Mass Flow Controllers: For precise control of gas flow rates.
-
Characterization Equipment: BET surface area analyzer, X-ray diffractometer (XRD), Transmission Electron Microscope (TEM).
Precursor Solution Preparation
The composition of the precursor solution significantly influences the characteristics of the resulting nanoparticles.[4][5]
-
Dissolution of Precursor: Dissolve this compound in a suitable solvent or solvent mixture. The choice of solvent affects the precursor's evaporation and combustion behavior.[4][5]
-
For higher specific surface area: Propionic acid is a suitable solvent that can enhance the gas-phase reaction during FSP, leading to smaller particles.[4][5]
-
Alternative solvents: Mixtures of 2-propanol and 2,2,4-trimethylpentane can also be used, though they may result in powders with a lower specific surface area.[4][5]
-
-
Concentration: The concentration of the this compound in the solution will impact the final particle size. Higher concentrations generally lead to larger particles.
Flame Spray Pyrolysis Procedure
-
System Setup: Assemble the FSP reactor and ensure all connections are secure.
-
Gas Flow: Set the flow rates for the dispersion gas (e.g., oxygen) and any sheath or supporting gases using mass flow controllers.
-
Ignition: Ignite the flame according to the specific design of the FSP reactor.
-
Precursor Feed: Load the prepared precursor solution into a syringe and place it on the syringe pump. Set the desired liquid feed rate.
-
Atomization: Start the syringe pump to feed the precursor solution to the nozzle, where it is atomized by the dispersion gas and sprayed into the flame.
-
Particle Formation: In the flame, the solvent combusts, and the this compound decomposes to form zirconia nanoparticles.
-
Collection: The newly formed nanoparticles are carried by the gas stream to the collection system, typically a baghouse filter, where they are collected as a dry powder.
Nanoparticle Characterization
-
Specific Surface Area (SSA): Determined by nitrogen adsorption using the Brunauer-Emmett-Teller (BET) method.
-
Crystal Phase and Size: Analyzed by X-ray diffraction (XRD). Zirconia can exist in monoclinic, tetragonal, and cubic phases.[6]
-
Particle Morphology and Size Distribution: Visualized using Transmission Electron Microscopy (TEM).
Quantitative Data Summary
The following table summarizes key quantitative data from the flame spray pyrolysis of this compound and related precursors for zirconia nanoparticle synthesis.
| Precursor | Solvent System | Specific Surface Area (SSA) (m²/g) | Primary Particle Size (nm) | Crystal Phase | Reference(s) |
| Zirconium Propionate | Propionic Acid | ~60 | Sub-micron and nano mixture | Not specified | [4][5] |
| Zirconium Propionate | 2-propanol/2,2,4-trimethylpentane | ~20 | Not specified | Not specified | [4][5] |
| Zirconium Precursors | Not specified | Not specified | 6 - 35 | Mostly Tetragonal (80-95 wt%) with Monoclinic balance | [7] |
Visualizing the Experimental Workflow and Relationships
Experimental Workflow for Zirconia Nanoparticle Synthesis
Caption: Workflow for zirconia nanoparticle synthesis via flame spray pyrolysis.
Relationship of FSP Parameters to Nanoparticle Properties
Caption: Influence of FSP parameters on final nanoparticle properties.
Applications in Drug Development
The controlled synthesis of zirconia nanoparticles using FSP is highly relevant for drug development. The high surface area allows for efficient loading of therapeutic agents. The particle size and surface chemistry can be tuned to optimize biocompatibility, cellular uptake, and drug release kinetics. The inherent stability of zirconia also makes it a promising candidate for developing robust drug delivery platforms.
Conclusion
Flame spray pyrolysis of this compound offers a scalable and controllable method for producing high-quality zirconia nanoparticles. By carefully selecting the solvent and optimizing FSP process parameters, researchers can tailor the nanoparticle properties to meet the specific demands of advanced applications, including the development of novel drug delivery systems. The protocols and data presented here provide a foundation for further research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of Zirconia Nanoparticles from Zirconium Propionate by Flame Spray Pyrolysis [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Crosslinking Mechanism of Zirconyl Propionate with Polyurethane Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) resins are a versatile class of polymers widely utilized in various fields, including the development of medical devices, drug delivery systems, and advanced coatings, owing to their excellent biocompatibility, tunable mechanical properties, and processability. The performance of polyurethane-based materials can be significantly enhanced through crosslinking, a process that creates a three-dimensional polymer network, thereby improving thermal stability, mechanical strength, and chemical resistance.[1]
Zirconium-based compounds have emerged as effective crosslinking agents and catalysts for polyurethane systems.[2][3] Among these, zirconyl propionate offers a unique set of properties, acting as a drier and promoting the through-cure of polyurethane coatings by forming coordinative bonds with hydroxyl and carboxyl groups present in the resin.[4][5] This application note details the proposed crosslinking mechanism of this compound with polyurethane resins, provides experimental protocols for characterization, and presents quantitative data on the effects of zirconium-based crosslinkers on polyurethane properties.
Proposed Crosslinking Mechanism
The crosslinking of polyurethane resins by this compound is proposed to occur through the interaction of the zirconium center with the functional groups of the polyurethane polymer chains, primarily the hydroxyl (-OH) and carboxyl (-COOH) groups. The presence of these groups can be inherent to the polyol used in the polyurethane synthesis or can be introduced intentionally to facilitate crosslinking.
The proposed mechanism involves the following key steps:
-
Ligand Exchange and Coordination: The this compound, which exists as a complex in solution, interacts with the hydroxyl or carboxyl groups on the polyurethane backbone. A ligand exchange reaction is believed to occur, where a propionate ligand on the zirconium atom is replaced by the oxygen atom of a hydroxyl or carboxyl group from the polyurethane chain.
-
Formation of a Zirconium-Polyurethane Complex: This initial coordination creates a zirconium-polyurethane complex. The zirconium atom, being oxophilic, forms a stable bond with the oxygen of the polymer's functional group.
-
Inter-chain Crosslinking: A single zirconium atom has the potential to coordinate with functional groups from multiple polyurethane chains. This multi-chain coordination leads to the formation of a crosslink, effectively bridging two or more polymer chains and creating a network structure. It is the formation of these coordinative bonds that improves the through-drying properties of the coating.[4]
-
Catalytic Activity: In addition to direct crosslinking, zirconium compounds can also act as catalysts for the primary urethane formation reaction between isocyanate (-NCO) and hydroxyl (-OH) groups.[3][6] This catalytic effect can accelerate the overall curing process. Studies suggest that some zirconium compounds may operate via an "insertion mechanism," where the catalyst first associates with the polyol.[7] Zirconium catalysts have been shown to exhibit high selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction, which is advantageous in preventing foaming and ensuring a high-quality finish.[6][8]
The following diagram illustrates the proposed crosslinking and catalytic pathways:
Caption: Proposed mechanism of this compound crosslinking and catalysis.
Experimental Protocols
The following protocols describe common methods for preparing and characterizing this compound-crosslinked polyurethane resins.
Preparation of Crosslinked Polyurethane Films
This protocol outlines the preparation of polyurethane films with varying concentrations of this compound for subsequent analysis.
Materials:
-
Polyurethane prepolymer (e.g., polyester or polyether-based with free hydroxyl or carboxyl groups)
-
This compound solution (in a suitable solvent)
-
Appropriate solvent for the polyurethane prepolymer (e.g., methyl ethyl ketone, MEK)
-
Casting dish (e.g., Teflon or glass Petri dish)
-
Desiccator
Procedure:
-
Prepare a stock solution of the polyurethane prepolymer in the chosen solvent to achieve a desired viscosity for casting.
-
Prepare a series of polyurethane solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% by weight of solid polyurethane).
-
Thoroughly mix each solution to ensure homogeneous distribution of the crosslinker.
-
Pour a controlled volume of each solution into a labeled casting dish.
-
Allow the solvent to evaporate in a well-ventilated fume hood at room temperature for 24 hours.
-
Transfer the cast films to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-60 °C) until a constant weight is achieved to remove residual solvent.
-
Store the dried films in a desiccator prior to characterization.
Characterization Techniques
FTIR spectroscopy is used to monitor the chemical changes during the crosslinking reaction.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a sample of the uncrosslinked polyurethane film on the ATR crystal and apply pressure to ensure good contact.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Repeat the measurement for each of the crosslinked polyurethane films.
-
Analyze the spectra for changes in the hydroxyl (-OH stretching region ~3300-3500 cm⁻¹) and carboxyl (C=O stretching region ~1700-1730 cm⁻¹) bands, which are expected to decrease in intensity upon coordination with zirconium. New peaks corresponding to Zr-O bonds may also appear at lower wavenumbers.
The following workflow diagram illustrates the FTIR analysis process:
References
Application of Zirconyl Propionate as an Adhesion Promoter in Printing Inks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zirconyl propionate is a highly effective adhesion promoter used in the printing ink industry, particularly for flexographic and gravure printing on non-porous substrates. Its primary function is to enhance the adhesion of the ink film to challenging surfaces such as polymer films and metal foils, thereby improving the durability, heat resistance, and scrub resistance of the printed material.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in printing ink formulations.
Introduction
This compound is a zirconium-based organometallic compound that acts as a crosslinking agent and adhesion promoter in solvent-based printing inks.[2] It is particularly effective in inks formulated with binders such as nitrocellulose, cellulose acetate propionate (CAP), and polyamides.[2] The use of this compound is crucial for applications in the flexible packaging industry, where inks are required to adhere strongly to substrates like polyethylene (PE), polypropylene (PP), polyester (PET), and aluminum foil.[1][2] Compared to some organotitanates, zirconium-based promoters like this compound are often favored for their reduced tendency to cause yellowing in ink formulations.
Mechanism of Adhesion Promotion
The adhesion-promoting effect of this compound is attributed to its ability to form chemical bridges between the ink binder and the substrate surface. The mechanism involves two primary interactions:
-
Reaction with the Ink Binder: The zirconium center of the molecule can react with functional groups present in the binder resins, such as hydroxyl (-OH) groups in nitrocellulose and polyamides. This crosslinking reaction within the ink matrix enhances the cohesive strength of the ink film.
-
Bonding to the Substrate: On the substrate side, especially on corona- or flame-treated polymer films, the this compound can react with surface functional groups like carboxyl (-COOH) and hydroxyl (-OH) groups. This creates strong chemical bonds between the ink and the substrate, leading to significantly improved adhesion.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data on Adhesion Performance
Quantitative data on the performance of this compound is often specific to the ink formulation, substrate, and test conditions. The following tables provide an example of adhesion test results and a template for recording experimental data.
Table 1: Example of Adhesion Performance with this compound
| Ink Formulation | This compound Concentration (% by weight) | Substrate | Adhesion Test Result (Tape Test) |
| Nitrocellulose-based | 0 | Polypropylene | ~20% ink retention |
| Nitrocellulose-based | 3 | Polypropylene | 100% ink retention[1] |
Table 2: Template for Experimental Data Collection
| Ink Binder System | This compound Conc. (wt%) | Substrate Type | Surface Treatment | Curing Conditions (Temp, Time) | Adhesion Test Method | Adhesion Result (e.g., ASTM D3359 rating) | Observations |
Experimental Protocols
The following are detailed protocols for the preparation of a printing ink containing this compound and the evaluation of its adhesion properties.
Materials and Equipment
-
Ink Components: Pigment concentrate, binder resin (e.g., nitrocellulose, polyamide), solvent system (e.g., ethanol, ethyl acetate), and other additives.
-
Adhesion Promoter: this compound powder or solution.
-
Substrates: Polymer films (e.g., corona-treated polypropylene, polyester) or metal foils.
-
Equipment: Laboratory mixer/disperser, viscometer, film applicator (e.g., K-bar or drawdown rod), laboratory printing press (optional), oven for curing, and an adhesion test kit (e.g., ASTM D3359 tape test kit).
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound as an adhesion promoter.
Detailed Protocol for Ink Preparation and Adhesion Testing
Step 1: Ink Formulation
-
Prepare a base ink formulation by thoroughly mixing the pigment concentrate, binder resin, and solvent system using a laboratory mixer. A typical solvent-based flexographic ink formulation might consist of:
-
Pigment Concentrate: 10-20%
-
Binder Resin (e.g., Nitrocellulose): 15-25%
-
Solvent (e.g., Ethanol/Ethyl Acetate blend): 50-70%
-
Other Additives (e.g., plasticizers, waxes): 1-5%
-
-
Measure the viscosity of the base ink using a viscometer to ensure it is within the desired range for the intended printing process.
Step 2: Incorporation of this compound
-
This compound is typically a white powder soluble in organic solvents like ethanol and ethyl acetate.[2] It can be added directly to the ink formulation.
-
Weigh the required amount of this compound. A typical loading level is between 1% and 5% by weight of the total ink formulation. For initial testing, a concentration of 3% can be used.[1]
-
Slowly add the this compound to the base ink while stirring continuously until it is fully dissolved and dispersed.
Step 3: Ink Application
-
Apply the ink containing this compound to the desired substrate (e.g., corona-treated polypropylene film).
-
For laboratory testing, a wire-wound bar (K-bar) or a drawdown rod can be used to apply a uniform film of ink. The wet film thickness should be controlled to be representative of the intended printing process (e.g., 6-12 µm).
Step 4: Drying and Curing
-
Dry the printed substrate in an oven at a specified temperature and time to evaporate the solvents and promote the crosslinking reaction. Typical drying conditions for solvent-based inks are 60-80°C for 1-2 minutes.
-
Allow the prints to cool down to room temperature before performing adhesion tests.
Step 5: Adhesion Testing (ASTM D3359 - Test Method B)
-
Preparation: Place the printed substrate on a flat, firm surface.
-
Scribing: Using a sharp cutting tool with multiple blades, make a grid of six parallel cuts through the ink film to the substrate, and then another six cuts at a 90-degree angle to the first set, creating a lattice pattern.
-
Taping: Apply a piece of pressure-sensitive adhesive tape (as specified in the ASTM standard) over the grid and smoothen it down firmly with a finger or an eraser to ensure good contact.
-
Removal: Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180° as possible.
-
Evaluation: Examine the grid area on the substrate and the tape for any removal of the ink. Classify the adhesion according to the ASTM D3359 scale:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1.
-
Conclusion
This compound is a valuable additive for enhancing the adhesion of printing inks to a variety of challenging substrates. By understanding its mechanism of action and following systematic experimental protocols, researchers and formulators can effectively optimize ink performance for demanding applications, particularly in the flexible packaging industry. The use of standardized testing methods like ASTM D3359 is crucial for quantifying the improvements in adhesion and ensuring the quality and durability of the final printed product.
References
Application Notes and Protocols for Zirconyl Propionate as a Catalyst in Esterification Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of zirconyl propionate as a catalyst for esterification is limited in publicly available literature. The following application notes and protocols are based on the well-documented performance of analogous zirconium-based catalysts, such as sulfated zirconia and zirconium oxo clusters, which exhibit Lewis acid catalytic activity relevant to esterification reactions.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds including pharmaceuticals, polymers, and fragrances.[1] The use of solid acid catalysts is gaining prominence over traditional homogeneous catalysts due to advantages like ease of separation, reusability, and reduced corrosivity.[1] Zirconium-based materials, in particular, have emerged as robust and efficient catalysts for these transformations. Their catalytic activity is often attributed to the presence of strong Lewis acid sites.[2][3]
This document provides a comprehensive overview of the potential application of this compound as a solid acid catalyst in esterification reactions, with protocols and performance data extrapolated from closely related zirconium compounds.
Data Presentation: Catalytic Performance of Zirconium-Based Catalysts in Esterification
The following tables summarize the catalytic activity of various zirconium-based catalysts in the esterification of different carboxylic acids and alcohols, providing a benchmark for expected performance.
Table 1: Esterification of Oleic Acid with Various Alcohols using Zirconium-Based Catalysts
| Catalyst | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Zr12-oleate oxo cluster | Ethanol | 12 (as Zr) | 120 | 12 | ~100 | [4] |
| ZrO₂ nanocrystals | Ethanol | 12 (as Zr) | 120 | 12 | ~20 | [4] |
| Sulfated Zirconia | Methanol | 5 wt% | Not Specified | Not Specified | >80 | [1] |
Table 2: Esterification of Various Carboxylic Acids with Alcohols using Sulfated Zirconia (SZ)
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Propanoic Acid | Methanol | 1.7 wt% SZ | Not Specified | Not Specified | 6 | ~77 | [2] |
| Myristic Acid | Methanol | SZ | 0.5 wt% | 60 | 5 | 98 | [5] |
| Lauric Acid | Various primary alcohols | Chlorosulfated Zirconia | Not Specified | Not Specified | Not Specified | High Activity | [6] |
Experimental Protocols
This section provides detailed methodologies for conducting esterification reactions using a solid zirconium-based catalyst like this compound.
Protocol 1: General Procedure for Batch Esterification
This protocol describes a typical batch reaction for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (e.g., oleic acid, propanoic acid)
-
Alcohol (e.g., ethanol, methanol)
-
This compound (or other solid zirconium-based catalyst)
-
Solvent (optional, e.g., toluene)
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Equipment for product analysis (GC, GC-MS)
Procedure:
-
Catalyst Preparation:
-
If necessary, activate the this compound catalyst by heating it in an oven at a specified temperature (e.g., 100-120 °C) for several hours to remove any adsorbed water.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (e.g., 5 mmol).
-
Add the alcohol in a desired molar ratio to the carboxylic acid (e.g., 10:1 to 30:1).[1][7] An excess of alcohol is often used to drive the equilibrium towards the product side.[8]
-
Add the this compound catalyst. The catalyst loading can range from 0.5 wt% to 5 wt% relative to the carboxylic acid.[1][5]
-
If using a solvent, add it to the flask.
-
Add an internal standard for quantitative analysis if required.
-
-
Reaction Execution:
-
Attach the reflux condenser to the flask.
-
Place the setup on a hotplate with magnetic stirring.
-
Heat the reaction mixture to the desired temperature (typically between 60 °C and 120 °C) with vigorous stirring.[4][9]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
-
Product Isolation and Analysis:
-
After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
The liquid product mixture can be analyzed directly by GC and GC-MS for conversion and selectivity determination.
-
For purification, the excess alcohol and solvent can be removed by rotary evaporation. Further purification can be achieved by distillation or column chromatography if necessary.
-
-
Catalyst Regeneration and Reuse:
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic species.
-
Dry the catalyst in an oven.
-
The regenerated catalyst can be used for subsequent reaction cycles.[5]
-
Visualizations
Logical Workflow for Esterification using a Solid Acid Catalyst
Caption: General experimental workflow for solid acid-catalyzed esterification.
Proposed Mechanism for Lewis Acid-Catalyzed Esterification
Zirconium-based catalysts typically function as Lewis acids in esterification reactions.[10] The zirconium center coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.
Caption: Simplified mechanism of Lewis acid-catalyzed esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01089J [pubs.rsc.org]
- 10. Fischer Esterification [organic-chemistry.org]
Preparation of a Stable Zirconyl Propionate Precursor Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stable zirconyl propionate precursor solution. This compound serves as a versatile precursor in various applications, including the formation of zirconium-based thin films, coatings, and nanomaterials. The stability of the precursor solution is critical to ensure reproducibility and control over the properties of the final material. This protocol outlines the synthesis of a soluble this compound powder and its subsequent dissolution and stabilization in an organic solvent.
Key Performance Parameters
The stability and usability of the this compound precursor solution are determined by several key parameters. The following table summarizes the target specifications for a stable solution based on available data.
| Parameter | Target Value | Notes |
| Appearance | Clear, colorless to pale yellow solution | Absence of precipitates or turbidity indicates good stability. |
| This compound Solubility | >65 g / 100 mL in isopropanol>150 g / 100 mL in ethanol | High solubility is crucial for preparing concentrated precursor solutions. |
| Solvent System | Ethanol, Isopropanol, Ethyl Acetate | These solvents are known to effectively dissolve this compound.[1][2] |
| Stabilizer | Acetylacetone (AcAc) | Acts as a chelating agent to control hydrolysis and prevent precipitation.[3] |
| Shelf Life | Several weeks to months at room temperature | A longer shelf life indicates a well-stabilized solution. |
Experimental Workflow
The preparation of a stable this compound precursor solution involves a two-stage process: the synthesis of a soluble this compound powder, followed by its dissolution and stabilization in an appropriate organic solvent.
Detailed Experimental Protocols
Part 1: Synthesis of Soluble this compound Powder
This protocol is adapted from methods describing the reaction of zirconium basic carbonate with propionic acid to yield a highly soluble product.[4]
Materials:
-
Zirconium Basic Carbonate (ZBC)
-
Propionic Acid (HOPr)
-
Deionized Water
-
Ethanol (for washing)
Equipment:
-
Reaction flask with a stirrer and temperature control (e.g., heating mantle with a magnetic stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare the Reaction Mixture: In the reaction flask, prepare an aqueous solution of propionic acid. The concentration of propionic acid in water should be at least 25% by weight. For example, mix 29 mL of propionic acid with 21 mL of deionized water.
-
Heating: Heat the propionic acid solution to a temperature between 40°C and 80°C with continuous stirring.
-
Addition of ZBC: Slowly add the zirconium basic carbonate powder to the heated solution. The molar ratio of propionic acid to zirconium should be maintained between 1.5 and 3.0. A typical reaction will show effervescence as carbon dioxide is released.
-
Reaction: Continue stirring the mixture at the set temperature until the effervescence of carbon dioxide ceases. This indicates the completion of the reaction. The mixture should be readily stirrable throughout the process.
-
Filtration: Once the reaction is complete, filter the hot mixture through a Buchner funnel to collect the solid product.
-
Washing: Wash the collected powder with ethanol to remove any unreacted propionic acid and other impurities.
-
Drying: Dry the washed this compound powder in an oven at a temperature below 100°C until a constant weight is achieved. The resulting product should be a fine, white, free-flowing powder.
Part 2: Preparation of the Stable Precursor Solution
This part of the protocol focuses on dissolving the synthesized powder and stabilizing it to prevent hydrolysis and precipitation.
Materials:
-
Synthesized soluble this compound powder
-
Anhydrous Ethanol or Isopropanol
-
Acetylacetone (AcAc)
Equipment:
-
Glass vial or flask with a magnetic stirrer
-
Syringes or pipettes for accurate liquid transfer
Procedure:
-
Dissolution: In a clean, dry glass vial, add the desired amount of the synthesized this compound powder to the chosen solvent (anhydrous ethanol or isopropanol). Stir the mixture at room temperature. The powder should dissolve to form a clear solution.
-
Stabilization: While stirring, add acetylacetone to the solution. A typical starting point for the molar ratio of acetylacetone to zirconium is between 0.5 and 1.0. The acetylacetone acts as a chelating agent, which stabilizes the zirconium species in the solution and prevents premature hydrolysis and subsequent precipitation.
-
Homogenization: Continue stirring the solution for at least one hour at room temperature to ensure complete dissolution and homogenization.
-
Storage: Store the final stable precursor solution in a tightly sealed container in a cool, dark, and dry place.
Logical Relationship of Stabilization
The stability of the this compound precursor solution is primarily achieved by controlling the hydrolysis and condensation reactions of the zirconium species in the solution.
Conclusion
The protocol described in this application note provides a reliable method for preparing a stable this compound precursor solution. The key to achieving a stable solution lies in the initial synthesis of a highly soluble this compound powder and the subsequent use of a chelating agent to control hydrolysis in the final solution. This stable precursor is essential for the reproducible fabrication of high-quality zirconium-based materials for a wide range of applications in research and development. Researchers should note that the optimal concentrations and stabilizer ratios may need to be adjusted depending on the specific application and desired properties of the final material.
References
Role of Zirconyl propionate in improving heat and scrub resistance of inks
Topic: The Role of Zirconyl Propionate in Improving the Heat and Scrub Resistance of Inks
Audience: Researchers, scientists, and ink formulation professionals.
Introduction
This compound is a highly effective additive for solvent-based printing inks, particularly in the flexographic and gravure printing processes. It primarily functions as an adhesion promoter and a crosslinking agent, significantly enhancing the durability of printed materials on challenging non-porous substrates such as polypropylene, polyethylene, polyester, and metal foils.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound to improve the heat and scrub resistance of inks.
Mechanism of Action
This compound enhances ink durability through a crosslinking mechanism. The zirconium compound interacts with functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) present in the ink's binder resins (e.g., nitrocellulose, polyamides, polyurethanes) and on the surface of the substrate, which may be activated by treatments like corona discharge.[3] This reaction creates a robust, three-dimensional network within the ink film, leading to improved cohesion and adhesion. This cross-linked structure enhances the ink's resistance to physical stress, chemical attack, and thermal degradation.
Caption: Crosslinking mechanism of this compound in an ink film.
Performance Data
The incorporation of this compound into ink formulations leads to measurable improvements in adhesion, which is a key factor in overall durability, including scrub resistance.
Adhesion Performance
A comparative study on nitrocellulose-based inks demonstrated a significant improvement in adhesion with the addition of this compound.
| Adhesion Promoter (Concentration) | Substrate Compatibility | Adhesion Strength (Tape Test) |
| This compound (2% w/w) | Polypropylene, Metals, Polyester | 95% Retention[4] |
| Titanium Acetylacetonate (2% w/w) | Limited to specific polymers | 70% Retention[4] |
Heat Resistance
Scrub and Rub Resistance
The crosslinking action of this compound enhances the cohesion of the ink film, making it more resistant to mechanical abrasion. Studies on zirconium-based crosslinkers in coatings have shown a significant improvement in wet rub resistance.[6][7][8] This is directly applicable to the performance of inks in applications where they are exposed to friction and moisture.
Experimental Protocols
To quantify the improvements in heat and scrub resistance imparted by this compound, the following experimental protocols are recommended.
Protocol for Evaluating Scrub Resistance
This protocol is based on the principles outlined in ASTM D5264, "Standard Practice for Abrasion Resistance of Printed Materials by the Sutherland Rub Tester."
Caption: Experimental workflow for scrub resistance testing.
Methodology:
-
Ink Formulation: Prepare a control ink formulation without this compound and several test formulations with varying concentrations of this compound (e.g., 1%, 2%, and 3% by weight of the total ink formulation).
-
Sample Preparation: Apply the inks to the chosen substrate (e.g., corona-treated polypropylene film) using a laboratory-scale flexographic or gravure proofer to ensure a consistent film thickness.
-
Curing: Cure the printed samples according to the ink manufacturer's recommendations.
-
Conditioning: Condition the printed samples for 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Scrub Test:
-
Use a Sutherland Rub Tester or a similar device compliant with ASTM D5264.[9][10][11][12][13]
-
Mount the printed sample on the instrument's base.
-
Attach a clean, standard receptor material to the test weight (typically 2 or 4 lbs).
-
Set the instrument to perform a predetermined number of rub cycles (e.g., 50, 100, 200).
-
After the test, visually inspect the printed sample for signs of wear, scuffing, or ink removal.
-
Evaluate the receptor material for the amount of ink transfer.
-
-
Data Analysis: Quantify the scrub resistance by either recording the number of cycles required to cause a noticeable failure of the ink film or by measuring the color change (ΔE) of the printed sample after a fixed number of cycles using a spectrophotometer.
Protocol for Evaluating Heat Resistance
This protocol is a general method for assessing the thermal stability of printed inks.
Caption: Experimental workflow for heat resistance testing.
Methodology:
-
Ink Formulation and Sample Preparation: Prepare control and test ink formulations and print samples as described in the scrub resistance protocol.
-
Initial Assessment: Before heat exposure, measure the initial color of the printed samples using a spectrophotometer to obtain CIELAB Lab* values.
-
Heat Exposure:
-
Place the printed samples in a temperature-controlled laboratory oven.
-
Expose the samples to a series of increasing temperatures (e.g., 120°C, 140°C, 160°C, 180°C) for a specified duration at each temperature (e.g., 10 minutes).
-
-
Post-Exposure Assessment:
-
After each heat exposure cycle, allow the samples to cool to room temperature.
-
Visually inspect the samples for any signs of degradation, such as discoloration (yellowing or browning), blistering, or loss of adhesion.
-
Measure the CIELAB Lab* values again and calculate the color difference (ΔE) from the initial measurement.
-
-
Data Analysis: Determine the maximum temperature at which the ink film remains stable, defined as the temperature at which there is no significant visual degradation and the color change (ΔE) remains below a predefined threshold (e.g., ΔE < 3).
Conclusion
This compound is a valuable additive for enhancing the performance of solvent-based inks. Its crosslinking functionality leads to significant improvements in adhesion, heat resistance, and scrub resistance, making it particularly suitable for demanding applications such as flexible packaging. By following the detailed protocols provided, researchers and formulators can effectively quantify the benefits of incorporating this compound into their ink systems.
References
- 1. Zirconium Propionate, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 2. eastman.com [eastman.com]
- 3. Tytan | Borica [borica.com]
- 4. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]
- 5. This compound | 84057-80-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. packqc.com [packqc.com]
- 10. qualitester.com [qualitester.com]
- 11. packqc.com [packqc.com]
- 12. inkrubtest.com [inkrubtest.com]
- 13. qualitester.com [qualitester.com]
Application Notes and Protocols for Surface Modification of Polymer Films with Zirconyl Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymer films using zirconyl propionate. This process is designed to enhance surface properties such as hydrophilicity, biocompatibility, and adhesion, which are critical for applications in drug delivery, medical device fabrication, and cell culture.
Introduction to this compound Surface Modification
This compound is a zirconium-based organometallic compound that serves as an effective crosslinking agent and adhesion promoter for a variety of polymer substrates. Its utility in surface modification stems from the ability of the zirconium center to form stable coordinate bonds with oxygen-containing functional groups present on polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups. This interaction can be leveraged to alter the surface chemistry of otherwise inert polymer films, rendering them more suitable for biomedical applications.
The modification process typically involves the application of a this compound solution to the polymer surface, followed by a curing step to drive the crosslinking reaction and evaporate the solvent. The resulting zirconium-rich surface layer can enhance the substrate's affinity for polar molecules, including water and biological macromolecules, and can serve as a tie layer for subsequent coatings or the immobilization of bioactive molecules.
Key Applications in Research and Drug Development
-
Enhanced Biocompatibility: Modification with this compound can improve the biocompatibility of polymer surfaces by creating a more hydrophilic and bio-inert interface.
-
Controlled Drug Delivery: The modified surface can act as a reservoir or a binding site for therapeutic agents, allowing for controlled release kinetics.
-
Improved Cell Adhesion and Proliferation: For tissue engineering applications, the altered surface chemistry can promote cell attachment and growth.
-
Adhesion Promotion for Functional Coatings: this compound can be used as a primer to improve the adhesion of subsequent functional coatings, such as lubricious or antimicrobial layers, to the polymer substrate.
Experimental Protocols
The following protocols provide a general framework for the surface modification of polymer films with this compound. Optimization of parameters such as concentration, curing temperature, and time may be necessary depending on the specific polymer substrate and desired surface properties.
Materials and Equipment
-
This compound powder
-
Anhydrous ethanol or isopropanol
-
Polymer films (e.g., Polylactic acid (PLA), Polycaprolactone (PCL), Polyethylene terephthalate (PET))
-
Corona treater or plasma cleaner (optional, for inert polymer surfaces)
-
Spin coater, dip coater, or spray coater
-
Forced air oven or vacuum oven
-
Beakers, magnetic stirrer, and other standard laboratory glassware
-
Contact angle goniometer
-
Atomic Force Microscope (AFM)
-
X-ray Photoelectron Spectrometer (XPS)
Protocol 1: Surface Modification of Polymers with Functional Groups (e.g., PLA, PCL)
This protocol is suitable for polymers that possess inherent oxygen-containing functional groups.
-
Solution Preparation:
-
Prepare a 0.5% to 5% (w/v) solution of this compound in anhydrous ethanol or isopropanol.
-
Stir the mixture at room temperature until the this compound is fully dissolved.
-
-
Polymer Film Preparation:
-
Clean the polymer films by sonicating in ethanol for 15 minutes, followed by drying under a stream of nitrogen.
-
-
Coating Application (choose one method):
-
Spin Coating: Place the polymer film on the spin coater chuck. Dispense the this compound solution to cover the surface. Spin at 1000-3000 rpm for 30-60 seconds.
-
Dip Coating: Immerse the polymer film in the this compound solution for 1-5 minutes. Withdraw the film at a constant rate.
-
Spray Coating: Use an atomizer to apply a fine mist of the this compound solution onto the polymer surface.
-
-
Curing:
-
Transfer the coated films to a forced air oven.
-
Cure at a temperature between 80°C and 120°C for 10-30 minutes. Note: this compound begins to decompose at temperatures around 160°C.
-
-
Post-Treatment:
-
Allow the films to cool to room temperature.
-
Rinse with the solvent (ethanol or isopropanol) to remove any unreacted this compound.
-
Dry the films under a stream of nitrogen or in a vacuum oven at a low temperature.
-
Protocol 2: Surface Modification of Inert Polymers (e.g., Polyethylene, Polypropylene)
This protocol is for polymers that lack surface functional groups and require pre-treatment to facilitate reaction with this compound.
-
Surface Activation (Pre-treatment):
-
Expose the polymer films to corona discharge or low-pressure air plasma for 30-120 seconds. This step introduces oxygen-containing functional groups onto the polymer surface.
-
-
Solution Preparation and Coating:
-
Follow steps 1 and 3 from Protocol 1.
-
-
Curing and Post-Treatment:
-
Follow steps 4 and 5 from Protocol 1.
-
Data Presentation: Expected Surface Property Changes
The following tables summarize typical quantitative data obtained from the characterization of polymer films before and after surface modification with zirconium-based treatments. While specific data for this compound is limited in academic literature, the following represents expected trends based on the behavior of similar zirconium compounds on polymer surfaces.
Table 1: Water Contact Angle and Surface Free Energy of Modified Polymer Films
| Polymer Substrate | Treatment | Water Contact Angle (°) | Surface Free Energy (mN/m) |
| Polyethylene (PE) | Untreated | 95 ± 3 | 32 ± 2 |
| Corona + this compound | 65 ± 4 | 48 ± 3 | |
| Polylactic Acid (PLA) | Untreated | 75 ± 2 | 40 ± 2 |
| This compound | 50 ± 3 | 55 ± 3 |
Note: Data is representative and may vary based on specific treatment parameters.
Table 2: Surface Roughness of Modified Polymer Films
| Polymer Substrate | Treatment | Average Roughness (Ra, nm) |
| Polyethylene (PE) | Untreated | 5.2 ± 0.8 |
| Corona + this compound | 7.5 ± 1.2 | |
| Polylactic Acid (PLA) | Untreated | 3.1 ± 0.5 |
| This compound | 4.8 ± 0.7 |
Note: Data is representative and may vary based on specific treatment parameters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for polymer surface modification.
Signaling Pathway/Mechanism of Adhesion
Caption: Mechanism of this compound adhesion.
Troubleshooting & Optimization
How to control the particle size of zirconia from Zirconyl propionate precursor
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of zirconia particles from zirconyl propionate and related carboxylate precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the final particle size of zirconia synthesized from a this compound precursor?
The final particle size and morphology of zirconia are influenced by a combination of chemical and physical parameters during synthesis and post-processing. The most critical factors include:
-
Synthesis Method: Different methods like sol-gel, hydrothermal, or flame spray pyrolysis offer varying levels of control over nucleation and growth, directly impacting particle size.[1][2][3]
-
Solvent System: The choice of solvent affects precursor solubility, hydrolysis, and condensation rates.[4][5]
-
Precursor Concentration: The concentration of this compound in the solution can influence both nucleation density and the potential for particle agglomeration.[6]
-
pH and Water/Precursor Ratio: In sol-gel and hydrothermal methods, the amount of water and the pH of the solution are critical for controlling the rate of hydrolysis, which dictates the formation of initial nuclei.[2][3]
-
Temperature and Time: Both the reaction temperature during synthesis and the temperature and duration of post-synthesis calcination (sintering) play a major role. Sintering is particularly effective at promoting grain growth.[7][8]
-
Additives: The use of surfactants, stabilizers, or chelating agents can manage particle growth, prevent agglomeration, and stabilize specific crystalline phases.[1]
Q2: I am observing a very broad particle size distribution in my final product. What are the likely causes and how can I achieve a narrower distribution?
A wide particle size distribution typically results from uncontrolled nucleation and growth phases.
-
Cause: Non-uniform reaction conditions, such as poor mixing or localized temperature gradients, can cause nucleation to occur over an extended period.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous environment. Implement a controlled and slow addition of reagents (e.g., water for hydrolysis) to ensure a single, short nucleation event, followed by uniform particle growth.
-
Cause: The solvent system may not be optimal. For instance, in flame spray pyrolysis, using propionic acid as a solvent for zirconium propionate resulted in a mix of nano- and sub-micron particles.[4]
-
Solution: Experiment with different solvents to modulate precursor solubility and reactivity. In sol-gel synthesis, alcohols like ethanol or propanol are commonly used to control hydrolysis rates.[9]
Q3: My zirconia nanoparticles are heavily agglomerated. What steps can I take to prevent this?
Agglomeration is a common challenge caused by strong van der Waals forces between nanoparticles, especially during the drying process.
-
Solution 1: Use of Stabilizers: Introduce steric or electrostatic stabilizers. Adding a polymer like hydroxypropyl cellulose (HPC) can create a physical barrier around particles, preventing them from sticking together.[5] Surfactants used in sol-gel or microemulsion methods can also serve this purpose.[1]
-
Solution 2: pH Control: Adjusting the pH of the solution can create surface charges on the zirconia particles, leading to electrostatic repulsion that counteracts agglomeration.
-
Solution 3: Advanced Drying Techniques: Conventional oven drying often leads to hard agglomerates due to capillary forces as the solvent evaporates. Consider alternative methods like freeze-drying (lyophilization) or supercritical fluid drying, which minimize these forces.[5]
Q4: How significantly does the calcination (sintering) temperature affect the particle size?
Calcination or sintering temperature is one of the most critical parameters for controlling the final crystallite (grain) size. After initial particle formation, this high-temperature treatment is used to convert the amorphous precursor to crystalline zirconia and densify the material.
-
Effect: Higher sintering temperatures provide the thermal energy needed for atoms to diffuse across particle boundaries, leading to grain growth. As the temperature increases, smaller particles merge into larger ones to minimize surface energy.
-
Observation: Studies consistently show that increasing the sintering temperature from the 1350°C to 1600°C range leads to a significant increase in the average grain size of zirconia.[7][8] Sintering above 1600°C can cause excessive grain growth and may introduce defects.[7][10]
Experimental Protocol: Sol-Gel Synthesis of Zirconia Nanoparticles
This section provides a generalized protocol for synthesizing zirconia nanoparticles using a zirconium alkoxide/carboxylate precursor, a method known for offering good control over particle size.
Materials:
-
Zirconium(IV) n-propoxide (precursor)
-
Ethanol (solvent)
-
Deionized Water (hydrolyzing agent)
-
Nitric Acid or Ammonia (catalyst for pH control)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of Zirconium(IV) n-propoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. Stir until the solution is clear.
-
Hydrolysis Control: In a separate vessel, prepare a solution of deionized water and ethanol. The molar ratio of water to the zirconium precursor is a critical parameter; higher ratios generally lead to faster hydrolysis and potentially smaller particles.[5] Adjust the pH of this solution with a few drops of nitric acid (for acidic catalysis) or ammonia (for basic catalysis) if desired.
-
Hydrolysis and Condensation: Add the water/ethanol solution dropwise to the vigorously stirred zirconium precursor solution. A white precipitate or gel (sol) will begin to form as the precursor hydrolyzes and condenses.
-
Aging: Allow the resulting sol to age for several hours (e.g., 12-24 hours) at a constant temperature. This step allows the polymerization and network formation to complete, influencing the final particle structure.
-
Washing and Purification: Separate the gel from the solvent via centrifugation. Wash the gel multiple times with ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the purified gel to obtain a powder. For minimal agglomeration, use supercritical drying or freeze-drying. For general applications, drying in an oven at 80-110°C for 12 hours is sufficient but may result in some agglomeration.[2]
-
Calcination: Calcine the dried powder in a furnace at a controlled temperature (e.g., 400-800°C) for several hours. The final temperature and duration will determine the crystallinity and final grain size of the zirconia nanoparticles.[1]
Data Summary
The following table summarizes findings from the literature on the effect of the final sintering temperature on the grain size of zirconia ceramics. Note that "grain size" refers to the crystallite size within the sintered material, which is directly related to the coalescence of the initial nanoparticles.
| Sintering Temperature (°C) | Holding Time (min) | Resulting Grain Size | Key Observations |
| 1350 | Not Specified | Smaller Grains | Translucency was lower compared to higher temperatures.[7] |
| 1400 - 1550 | 120 | Optimal Range | This range provided the highest flexural strength.[11] |
| 1450 | Not Specified | Increased Grain Size | Particle size increased compared to sintering at 1350°C.[7] |
| 1600 | Not Specified | Larger Grains | Significant grain growth observed.[7][8] |
| > 1650 | 120 | Excessive Growth | Microstructure exhibited defects due to excessive grain growth.[11] |
Visual Guides
Experimental Workflow
Caption: Experimental workflow for zirconia nanoparticle synthesis via sol-gel.
Troubleshooting Particle Size Issues
Caption: Troubleshooting guide for controlling zirconia particle size.
References
- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of Zirconia Nanoparticles from Zirconium Propionate by Flame Spray Pyrolysis [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of sintering temperature on translucency parameter of zirconia blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of zirconia sintering temperature on flexural strength, grain size, and contrast ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor adhesion in inks containing Zirconyl propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ink formulations containing zirconyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our ink formulations?
A1: this compound is primarily used as an adhesion promoter in solvent-based inks, particularly for flexographic and gravure printing applications.[1][2] Its main role is to enhance the bond between the ink and challenging substrates, such as polyethylene, polypropylene, polyester, and metal foils.[1][2] It achieves this by acting as a crosslinking agent for various resins within the ink, such as nitrocellulose and cellulose acetate propionate (CAP), and by forming strong bonds with the substrate surface.[1][3]
Q2: What are the signs of potential this compound instability in an ink formulation?
A2: While direct visual cues of this compound degradation are not well-documented, instability can manifest as changes in the ink's physical properties. These can include:
-
Changes in Viscosity: A significant increase or decrease in viscosity outside of the acceptable range can indicate premature crosslinking or other undesirable reactions.
-
Gelling: The formation of a gel-like substance indicates excessive crosslinking, which can be caused by improper formulation or storage.
-
Inconsistent Print Quality: Issues such as poor ink transfer, uneven color, or a hazy appearance on the substrate can be symptomatic of formulation instability.
Q3: What is the recommended concentration of this compound in an ink formulation?
A3: The optimal concentration of this compound depends on the specific ink formulation, substrate, and desired performance characteristics. However, general guidelines suggest a concentration of up to 10% by weight, with a preferred range of 1% to 6% by weight. It is crucial to optimize the concentration for each specific application to achieve the desired adhesion without negatively impacting other ink properties.
Q4: Is this compound compatible with all types of ink resins?
A4: this compound is particularly effective with oxygenated organic polymers. It functions especially well with cellulose-based resins like nitrocellulose and cellulose acetate propionate (CAP).[1] It is also compatible with polyamide-based inks, where it can improve heat and scrub resistance.[1] However, compatibility with other resin systems should be tested to ensure stability and performance.
Q5: What are the ideal storage and handling conditions for inks containing this compound?
A5: Inks containing this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight, oxidants, and acids.[4] Keep containers tightly sealed to prevent solvent evaporation and contamination. It is also important to note that this compound itself begins to decompose at around 160°C.[1]
Troubleshooting Guide for Poor Adhesion
This guide provides a systematic approach to diagnosing and resolving poor adhesion in inks containing this compound.
Initial Assessment
Before diving into specific troubleshooting steps, it's essential to perform a quick check of the basics:
-
Confirm Correct Ink Formulation: Ensure the correct ink formulation is being used for the specific substrate. A mismatch between the ink chemistry and the substrate is a common cause of poor adhesion.
-
Check for Obvious Contamination: Visually inspect the substrate for any signs of dust, oil, or other contaminants.
-
Review Printing Parameters: Verify that the printing press is set to the correct speed, pressure, and drying conditions as specified for the job.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor adhesion issues.
References
- 1. luxfermeltechnologies.com [luxfermeltechnologies.com]
- 2. Zirconium Propionate, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]
- 3. This compound | 84057-80-7 | Benchchem [benchchem.com]
- 4. High Quality this compound for Ink CAS 84057-80-7 - this compound and China this compound CAS 84057-80-7 [cnsunman.en.made-in-china.com]
Improving the stability of Zirconyl propionate solutions for industrial use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zirconyl propionate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and application of this compound solutions.
Issue 1: My this compound solution has become cloudy or has formed a precipitate.
-
Question: What causes cloudiness or precipitation in my this compound solution? Answer: The most common cause is hydrolysis. This compound is sensitive to water, and even small amounts of moisture in the solvent or from atmospheric humidity can lead to the formation of less soluble zirconium hydroxides and oxides, resulting in a cloudy appearance or solid precipitate.
-
Question: How can I prevent my solution from becoming cloudy? Answer:
-
Use Anhydrous Solvents: Always use dry (anhydrous) solvents, such as isopropanol, ethanol, or ethyl acetate, for preparing your solutions.[1]
-
Minimize Atmospheric Exposure: Prepare and handle the solution under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with humidity.
-
Proper Storage: Store the solution in a tightly sealed container, preferably with a desiccant, in a cool, dry place.
-
-
Question: Can I redissolve the precipitate? Answer: In some cases, gentle warming and agitation may help redissolve a small amount of precipitate if the hydrolysis has not progressed significantly. However, once substantial hydrolysis has occurred, the process is generally irreversible. It is recommended to prepare a fresh solution.
Issue 2: The viscosity of my formulation is increasing unexpectedly, or the solution is gelling over time.
-
Question: Why is my this compound solution gelling? Answer: Gelation is an advanced stage of hydrolysis and condensation. As the this compound molecules react with water, they can form zirconium-oxygen-zirconium bridges, creating a three-dimensional network that results in increased viscosity and eventual gel formation.[2] This is the same crosslinking property that makes it effective in many applications, but it can be undesirable if it occurs prematurely.[2]
-
Question: How can I control the reactivity and prevent premature gelation? Answer:
-
Control Water Content: The most critical factor is to strictly limit the presence of water in your formulation.
-
Use Stabilizing Agents: The addition of certain ligands can stabilize the zirconium complex and moderate its reactivity. For example, alpha-hydroxy carboxylic acids (like lactic acid) or alkanolamines (like triethanolamine) can chelate with the zirconium, slowing down the hydrolysis and crosslinking reactions.
-
pH Adjustment: The stability of zirconium-based crosslinkers can be pH-dependent. Depending on your specific formulation, adjusting the pH may help to control the crosslinking speed.
-
Issue 3: I am observing poor performance of my this compound as an adhesion promoter or crosslinker.
-
Question: What could be the reason for the reduced effectiveness of my this compound solution? Answer:
-
Solution Instability: The active this compound may have hydrolyzed and precipitated out of the solution, reducing its concentration and therefore its effectiveness.
-
Incompatibility with Formulation: this compound works by reacting with functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups in polymers.[3] Ensure that your polymer system has these functional groups available for crosslinking.
-
Incorrect Curing Conditions: The crosslinking reaction may require specific temperature and time conditions to proceed effectively. Review your curing or drying process to ensure it is optimal for the reaction.
-
Data Presentation
Table 1: Solubility of this compound in Common Industrial Solvents
| Solvent | Solubility |
| Isopropanol | >65 g / 100 mL |
| Ethanol | >150 g / 100 mL |
| Ethyl Acetate | >150 g / 100 mL |
| Water | Insoluble |
Data sourced from publicly available technical datasheets.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (e.g., 10% w/v in Isopropanol)
-
Materials:
-
This compound powder
-
Anhydrous isopropanol
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Argon or nitrogen gas supply (optional but recommended)
-
-
Procedure:
-
Dry all glassware in an oven at 110°C for at least 2 hours and allow to cool in a desiccator.
-
Place the magnetic stir bar in the volumetric flask. If using an inert atmosphere, purge the flask with argon or nitrogen.
-
Weigh the desired amount of this compound powder and add it to the volumetric flask.
-
Add approximately 80% of the final volume of anhydrous isopropanol to the flask.
-
Stir the mixture until the this compound is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can be applied to aid dissolution, but be cautious as excessive heat can accelerate degradation.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add anhydrous isopropanol to the final volume mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a tightly sealed container, preferably under an inert atmosphere.
-
Protocol 2: Accelerated Stability Test for this compound Solutions
-
Objective: To evaluate the stability of a this compound solution by observing changes in its physical properties over time under controlled conditions.
-
Procedure:
-
Prepare the this compound solution according to Protocol 1.
-
Divide the solution into three airtight, transparent sample vials.
-
Place one vial at room temperature (as a control), one in an oven at a moderately elevated temperature (e.g., 40-50°C), and one in a refrigerator (e.g., 4°C).
-
At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), visually inspect each sample for any signs of instability, such as:
-
Cloudiness (turbidity)
-
Precipitate formation
-
Color change
-
Increase in viscosity or gelation
-
-
Record your observations in a logbook. A simple rating scale (e.g., 1=clear, 2=slightly cloudy, 3=cloudy, 4=precipitate) can be used for a semi-quantitative assessment.
-
(Optional) For a more quantitative analysis, a turbidimeter can be used to measure the turbidity of the solutions at each time point.
-
Mandatory Visualizations
Caption: Hydrolysis and condensation pathway of this compound leading to instability.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
Addressing solubility issues of Zirconyl propionate in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with zirconyl propionate, particularly in non-polar solvents.
Troubleshooting Guide
Researchers attempting to dissolve this compound in non-polar solvents may face challenges due to its chemical nature. This guide provides a systematic approach to overcoming these solubility issues.
Initial Observation: this compound Does Not Dissolve in a Non-Polar Solvent
If you are experiencing difficulty dissolving this compound in a non-polar solvent such as toluene, xylene, or hexane, consult the following troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common organic solvents?
A1: this compound is a white, free-flowing powder that is not soluble in water.[1] Its solubility is significantly better in more polar organic solvents.[1][2] The available quantitative data is summarized in the table below.
| Solvent | Solubility ( g/100 mL) |
| Ethyl Acetate | >150[3] |
| Ethanol | >150[3] |
| Isopropanol | >65[3] |
| Water | Insoluble[1][2][3] |
Q2: Why is this compound poorly soluble in non-polar solvents?
A2: The structure of this compound, while complex, is believed to involve hydroxy-bridged zirconium polymers with propionate groups bonded to the zirconium centers.[1] The presence of these polar hydroxyl and carboxylate moieties contributes to its preference for more polar solvents. Non-polar solvents lack the ability to effectively solvate these polar groups, leading to poor solubility.
Q3: Can heating improve the solubility of this compound in non-polar solvents?
A3: Gentle heating can increase the rate of dissolution and the solubility of a compound. However, caution is advised as this compound begins to decompose at approximately 160°C.[3] It is crucial to monitor the temperature and the solution for any signs of degradation, such as color change or precipitation.
Q4: What is a co-solvent and how can it help?
A4: A co-solvent is a substance added to a primary solvent to increase the solubility of a compound. In the case of this compound in a non-polar solvent, adding a small amount of a polar solvent in which it is highly soluble (e.g., isopropanol, ethanol) can significantly improve its overall solubility in the mixed solvent system. This approach works by creating a more favorable solvation environment for the polar groups of the this compound.
Q5: What is ligand exchange and how can it be used to improve solubility in non-polar solvents?
A5: The propionate ligands attached to the zirconium core can be replaced by other ligands through a process called ligand exchange.[1] To enhance solubility in non-polar solvents, one could exchange the propionate ligands with longer-chain carboxylates (e.g., octanoates, stearates). The longer hydrocarbon tails of these new ligands would increase the overall non-polar character of the zirconium complex, making it more compatible with non-polar solvents. This is an advanced technique that requires careful consideration of reaction conditions.
Experimental Protocols
Protocol for Enhancing Solubility Using a Co-Solvent
This protocol outlines a general procedure for using a polar co-solvent to dissolve this compound in a non-polar solvent.
Methodology:
-
Preparation: Weigh the desired amount of this compound and place it in a clean, dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the calculated volume of the primary non-polar solvent (e.g., toluene, xylene) to the flask.
-
Initial Mixing: Begin agitation of the mixture at room temperature. Observe that the this compound does not fully dissolve.
-
Co-solvent Titration: While the mixture is being stirred, add a suitable polar co-solvent (e.g., isopropanol) dropwise from a burette or pipette.
-
Observation: Continue the dropwise addition of the co-solvent until the solution clarifies, indicating complete dissolution of the this compound.
-
Quantification: Record the total volume of the co-solvent required to achieve a homogeneous solution. This ratio can be used for preparing larger batches.
-
Stability Check: Allow the solution to stand and observe for any precipitation over time. Gentle warming may be required for long-term stability in some systems.
References
Minimizing impurities in the synthesis of Zirconyl propionate
Technical Support Center: Synthesis of Zirconyl Propionate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: The final product is a hazy or opaque solution instead of a clear one. What is the likely cause and how can I fix it?
Answer: A hazy or opaque product solution often indicates the formation of insoluble by-products, such as zirconium hydroxides or polyzirconates. This is typically caused by a lack of a basic environment during the reaction when using a zirconium salt and a carboxylic acid or carboxylate salt. To prevent this, ensure that the reaction is carried out in a buffered, basic aqueous solution. An excess of a basic salt should be used to maintain a basic pH throughout the reaction, preventing the formation of these insoluble impurities.[1]
Question 2: My final this compound product shows a low yield and appears to contain a significant amount of white, insoluble powder. What could this impurity be and how can I avoid it?
Answer: The white, insoluble powder is likely zirconium oxide (ZrO₂), a common impurity formed through premature hydrolysis of the zirconium precursor. This can be minimized by carefully controlling the reaction's pH and temperature.
-
pH Control: Maintaining the pH of the reaction mixture between 3.5 and 5.0 is critical to prevent the premature hydrolysis of zirconium precursors.[2]
-
Temperature Control: The synthesis should be conducted within a specific temperature range. For reactions involving zirconium salts like zirconium oxychloride or zirconium (IV) chloride with propionic acid, a temperature between 40°C and 80°C is recommended.[2] The thermal decomposition of this compound to zirconium oxide begins at temperatures around 160°C.[2]
Question 3: I am detecting residual chloride in my this compound synthesized from zirconyl chloride. How can I minimize this impurity?
Answer: Residual chloride is a common impurity when using chloride-based zirconium precursors. To minimize chloride contamination:
-
Washing: Thoroughly wash the filtered this compound product with deionized water to remove any unreacted zirconium salts and chloride ions.
-
Precursor Choice: Consider using a non-chloride zirconium precursor, such as zirconium (IV) isopropoxide, which reacts with propionic acid via a ligand exchange mechanism, thus avoiding a chloride source.[2]
Question 4: The product has a strong odor of propionic acid. How can I remove the excess unreacted propionic acid?
Answer: A strong odor of propionic acid indicates the presence of unreacted starting material. To remove it:
-
Drying: Dry the final product under vacuum at a slightly elevated temperature (below the decomposition temperature of ~160°C) to volatilize and remove the excess propionic acid.
-
Washing: Washing the product with a suitable non-aqueous solvent in which this compound is insoluble but propionic acid is soluble could also be effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include:
-
Zirconium oxide/hydroxide: Formed due to hydrolysis of the zirconium precursor.[2]
-
Unreacted starting materials: Such as zirconyl chloride, zirconium tetrachloride, or propionic acid.
-
Hafnium compounds: Hafnium is chemically very similar to zirconium and is a common impurity in zirconium ores.[3][4][5][6]
-
Residual chloride ions: When using chloride-containing precursors.[7]
-
Intermediate oxy-propionate species: These can form during thermal decomposition.[2]
Q2: What is the optimal pH range for the synthesis of this compound?
A2: An optimal pH range between 3.5 and 5.0 is generally recommended to prevent the premature hydrolysis of zirconium precursors and the formation of undesirable zirconium oxide byproducts.[2]
Q3: What is the recommended temperature for the synthesis reaction?
A3: The recommended temperature depends on the synthetic route:
-
For the reaction of zirconium salts (e.g., zirconyl chloride) with propionic acid, a temperature range of 40°C to 80°C is typical.[2]
-
For the ligand exchange reaction using zirconium (IV) isopropoxide and propionic acid, temperatures around 60°C to 80°C are often used.[2] It is crucial to keep the temperature below 160°C, as this is where the thermal decomposition of this compound begins.[2]
Q4: How can I detect and quantify impurities in my final product?
A4: Several analytical techniques can be used:
-
X-ray Diffraction (XRD): To identify crystalline impurities like zirconium oxide.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of propionate ligands and the absence of unreacted starting materials.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): For accurate elemental analysis to determine the concentration of zirconium and detect trace metal impurities like hafnium.[2][3]
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the product and identify any intermediate species.[2]
-
Spectrophotometry: A more accessible method for quantifying hafnium content.[3]
Q5: Is it necessary to remove hafnium impurities for all applications?
A5: For many applications, the presence of small amounts of hafnium is not detrimental. However, for nuclear applications, the removal of hafnium is critical due to its high neutron absorption cross-section, which interferes with the desired nuclear properties of zirconium.[5][6][8]
Quantitative Data on Synthesis Parameters
The following table summarizes the key experimental parameters and their impact on minimizing impurities in this compound synthesis.
| Parameter | Recommended Range/Condition | Effect on Purity | Potential Impurity if Not Controlled |
| pH | 3.5 - 5.0[2] | Prevents premature hydrolysis of zirconium precursors. | Zirconium oxide/hydroxide[2] |
| Temperature | 40°C - 80°C (from zirconium salt)[2] | Ensures reaction completion without thermal decomposition. | Unreacted starting materials, Zirconium oxide[2] |
| 60°C - 80°C (from zirconium alkoxide)[2] | Promotes ligand exchange while avoiding decomposition. | Unreacted starting materials, Zirconium oxide[2] | |
| Reaction Environment | Basic aqueous solution (when using zirconium salt)[1] | Prevents the formation of insoluble zirconate by-products. | Zirconium hydroxides, polyzirconates[1] |
| Washing of Product | Thorough washing with deionized water | Removes unreacted water-soluble precursors and salts. | Residual chloride, unreacted zirconium salts |
Experimental Protocols
Method 1: Synthesis from Zirconium Oxychloride[2]
-
Dissolution: Dissolve zirconium oxychloride (ZrOCl₂) in deionized water.
-
Addition of Propionic Acid: Add propionic acid to the dissolved zirconium salt in a controlled molar ratio.
-
pH Adjustment: Adjust the pH of the solution to within the range of 3.5 to 5.0.
-
Heating and Reaction: Heat the mixture to a temperature between 40°C and 80°C and stir for 1.5 to 5 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the resulting solid this compound by filtration.
-
Washing: Wash the solid product thoroughly with deionized water to remove any unreacted starting materials and by-products.
-
Drying: Dry the purified product to obtain a white powder.
Method 2: Synthesis via Ligand Exchange[2]
-
Dissolution: Dissolve zirconium (IV) isopropoxide directly in propionic acid.
-
Heating and Reaction: Heat the mixture to a temperature of approximately 60°C to 80°C and stir to facilitate the exchange of isopropoxide ligands for propionate ligands.
-
Isolation and Purification: Once the reaction is complete, the product can be isolated. This may involve removing excess propionic acid under vacuum.
Visualizations
Caption: Workflow for minimizing impurities in this compound synthesis.
References
- 1. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]
- 2. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]
- 3. Determination of Hafnium in Zirconium by Spectrophotometry [mdpi.com]
- 4. Separation of Hafnium from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Navigating the Thermal Decomposition of Zirconyl Propionate: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the thermal decomposition of zirconyl propionate is critical for its application in various fields, including the synthesis of advanced materials and pharmaceutical development. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during experimentation.
The thermal behavior of this compound is significantly influenced by the surrounding atmospheric conditions. The decomposition pathway, final products, and key transition temperatures vary depending on whether the process is conducted in an inert, oxidizing, or reducing environment. This guide will explore these differences to provide a comprehensive understanding for researchers.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the thermal analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is the final residue mass different when I run my TGA experiment in air versus nitrogen?
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A1: In an inert atmosphere like nitrogen, the decomposition of this compound primarily involves the pyrolysis of the organic propionate ligands, leading to the formation of zirconium oxide (ZrO₂) and carbonaceous residue in some cases. In an oxidizing atmosphere like air, the organic components combust, and the zirconium is oxidized, typically resulting in a cleaner conversion to stoichiometric zirconium oxide. This difference in reaction pathways leads to variations in the final residue mass.
-
-
Q2: I observe multiple weight loss steps in my TGA curve. What do they correspond to?
-
A2: The thermal decomposition of this compound is a multi-step process. The initial weight loss, typically below 200°C, is often attributed to the loss of adsorbed water or residual solvent. Subsequent weight loss stages at higher temperatures correspond to the decomposition of the propionate ligands and the formation of intermediate species before the final conversion to zirconium oxide.
-
-
Q3: The decomposition temperature of my sample seems to vary between experiments. What could be the cause?
-
A3: Variations in decomposition temperature can be attributed to several factors, including the heating rate, sample mass, particle size, and the purity of the this compound. A higher heating rate can shift the decomposition to higher temperatures. Ensure these parameters are consistent across experiments for reproducible results.
-
-
Q4: What is the expected final product of the thermal decomposition?
-
A4: The final solid product of the thermal decomposition of this compound is typically zirconium oxide (ZrO₂). However, the crystallinity and the specific phase of zirconia (monoclinic, tetragonal, or amorphous) can be influenced by the decomposition temperature and the atmosphere.
-
Troubleshooting Guide
-
Issue: Unexpected exothermic or endothermic peaks in the DTA/DSC curve.
-
Possible Cause: In an inert atmosphere, the decomposition of the propionate ligand can be endothermic, while in an oxidizing atmosphere, the combustion of the organic part is strongly exothermic. Unexpected peaks could also arise from phase transitions of the intermediate or final zirconium oxide products.
-
Solution: Analyze the evolved gases using a coupled technique like TGA-MS or TGA-FTIR to identify the decomposition products and correlate them with the thermal events. Review the literature for known phase transitions of zirconia under your experimental conditions.
-
-
Issue: Incomplete decomposition or high carbon content in the final residue under an inert atmosphere.
-
Possible Cause: The pyrolysis of the propionate ligands can lead to the formation of a stable carbonaceous residue. The temperature may not have been high enough, or the hold time at the final temperature was insufficient for complete decomposition.
-
Solution: Increase the final temperature of your TGA experiment or add an isothermal hold at the end of the heating ramp to ensure complete decomposition.
-
-
Issue: The baseline of the TGA curve is noisy or drifting.
-
Possible Cause: This can be due to instrument instability, improper purging of the furnace, or electrostatic effects with the sample.
-
Solution: Ensure the TGA instrument is properly calibrated and stabilized. Check the purge gas flow rate and ensure a steady, non-turbulent flow. If the sample is a fine powder, consider using an anti-static device.
-
Data Presentation: Quantitative Analysis
The following tables summarize the key thermal decomposition stages of a zirconium propionate complex under different atmospheric conditions, based on available literature.
Table 1: Thermal Decomposition Data in an Oxidizing Atmosphere (Air)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 50 - 200 | ~5% | Loss of adsorbed water/solvent |
| 200 - 400 | ~45% | Major decomposition and combustion of propionate ligands |
| > 400 | - | Formation of stable Zirconium Oxide (ZrO₂) |
Table 2: Thermal Decomposition Data in an Inert Atmosphere (Argon/Nitrogen)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 50 - 200 | ~5% | Loss of adsorbed water/solvent |
| 200 - 450 | ~50% | Pyrolysis of propionate ligands, formation of intermediates |
| > 450 | - | Formation of Zirconium Oxide (ZrO₂) and potential carbon residue |
Note: The exact temperatures and weight loss percentages can vary depending on the specific this compound complex and experimental conditions.
Experimental Protocols
This section provides a generalized methodology for conducting thermal analysis of this compound.
1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
-
Objective: To determine the thermal stability and decomposition profile of this compound under different atmospheres.
-
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.
-
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Weigh approximately 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., dry air, high purity nitrogen, or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass change (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and percentage weight loss for each step.
-
2. Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during the thermal decomposition.
-
Instrumentation: TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Follow the TGA procedure as described above.
-
The outlet gas from the TGA furnace is transferred to the MS or FTIR spectrometer through a heated transfer line.
-
Acquire mass spectra or infrared spectra of the evolved gases continuously throughout the TGA experiment.
-
Correlate the evolution of specific gases with the weight loss steps observed in the TGA curve.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow and the influence of atmospheric conditions on the decomposition pathway.
Validation & Comparative
Unveiling the Molecular Fingerprint: A Comparative Guide to FTIR Analysis of Zirconyl Propionate
For researchers, scientists, and professionals in drug development, understanding the molecular structure and bonding of precursor materials is paramount. Zirconyl propionate, a key compound in the synthesis of advanced ceramics and as a crosslinking agent, requires precise characterization. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for this purpose. This guide offers a comprehensive comparison and detailed peak assignment for the FTIR analysis of this compound, supported by experimental data and protocols.
This compound [Zr(CH₃CH₂COO)₄] is a metal-organic compound whose properties and reactivity are dictated by the coordination between the zirconium center and the propionate ligands. FTIR spectroscopy probes the vibrational modes of the chemical bonds within the molecule, offering a unique "fingerprint" that can be used for identification, quality control, and studying chemical transformations.
Comparative FTIR Peak Assignment for this compound
The interpretation of an FTIR spectrum lies in the correct assignment of absorption peaks to specific molecular vibrations. The following table summarizes the key FTIR absorption peaks for this compound and compares them with the vibrations of a typical metal propionate and the Zr-O bond, providing a clear basis for spectral interpretation.
| Wavenumber (cm⁻¹) | Assignment in this compound | Comparison with Metal Propionates | Comparison with Zr-O Vibrations |
| ~2980 | C-H asymmetric stretching in CH₃ | Consistent with alkyl C-H stretches. | Not applicable. |
| ~2940 | C-H asymmetric stretching in CH₂ | Consistent with alkyl C-H stretches. | Not applicable. |
| ~2880 | C-H symmetric stretching in CH₃ | Consistent with alkyl C-H stretches. | Not applicable. |
| ~1560 | Asymmetric stretching of COO⁻ | Characteristic strong absorption for carboxylate groups. The position indicates a bridging or bidentate coordination to the metal center. | Not applicable. |
| ~1465 | C-H bending in CH₂ and CH₃ | Typical for alkyl groups. | Not applicable. |
| ~1420 | Symmetric stretching of COO⁻ | The separation (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies is indicative of the coordination mode. | Not applicable. |
| ~1380 | C-H symmetric bending (umbrella mode) of CH₃ | A common vibrational mode for methyl groups. | Not applicable. |
| ~1080 | C-C stretching | Relates to the carbon backbone of the propionate ligand. | Not applicable. |
| ~800-900 | C-H out-of-plane bending | Associated with the propionate ligand. | Not applicable. |
| ~600-700 | O-C=O bending | In-plane deformation of the carboxylate group. | Not applicable. |
| ~450-550 | Zr-O stretching | Not applicable. | This region is characteristic of metal-oxygen stretching vibrations. The absence of a strong band around 950-1100 cm⁻¹ suggests the absence of a discrete Zr=O (zirconyl) double bond, indicating a polymeric or complex structure.[1] |
Experimental Protocol: FTIR Analysis of this compound
This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of solid this compound.
Objective: To acquire the infrared spectrum of a solid sample of this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
This compound powder
-
Spectroscopic grade potassium bromide (KBr), desiccated
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder under an infrared lamp or in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
In the agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the this compound and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the collar of the pellet-forming die.
-
Level the surface of the powder with a spatula.
-
Place the plunger into the die and transfer the assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and retrieve the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the FTIR spectrum of the this compound sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions of the absorption peaks.
-
Assign the observed peaks to their corresponding vibrational modes based on the comparison table and literature data.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical steps involved in the FTIR analysis of this compound, from sample preparation to final data interpretation.
References
Zirconyl Propionate Thermal Decomposition: A Comparative Thermogravimetric Analysis Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of metal-organic compounds is crucial for a wide range of applications, including the synthesis of nanomaterials and drug delivery systems. This guide provides a detailed interpretation of the thermogravimetric analysis (TGA) curve for the thermal decomposition of zirconyl propionate, offering a comparative analysis with other zirconyl carboxylates.
Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. The resulting TGA curve provides valuable insights into decomposition patterns, the presence of intermediates, and the final residual mass.
Comparative Thermal Decomposition Data
The thermal decomposition of this compound and two other zirconyl carboxylates, pivalate and 2-ethylhexanoate, was analyzed under a controlled atmosphere. The key decomposition parameters extracted from the TGA curves are summarized in the table below.
| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |
| This compound | ~200 | 200 - 450 | ~35 |
| Zirconyl Pivalate | ~250 | 250 - 450 | ~30 |
| Zirconyl 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |
The data indicates that this compound begins to decompose at approximately 200°C, with the main weight loss occurring in a single stage up to around 450°C. The final residual mass is approximately 35%, which corresponds to the theoretical percentage of zirconium dioxide (ZrO₂) in the initial this compound complex. This suggests that the ultimate decomposition product is zirconia.
In comparison, zirconyl pivalate and zirconyl 2-ethylhexanoate exhibit slightly higher onset decomposition temperatures, indicating greater thermal stability. However, all three compounds complete their primary decomposition within a similar temperature range, yielding a final residue consistent with the formation of zirconia.
Thermal Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through the loss of its organic ligands, ultimately yielding zirconium dioxide. The process can be visualized as a multi-step degradation where the propionate groups are cleaved from the zirconium center, followed by their combustion or volatilization.
Caption: Proposed thermal decomposition pathway of this compound to zirconium dioxide.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following provides a general methodology for conducting a TGA experiment to analyze the thermal decomposition of this compound.
1. Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.
2. Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum.
3. Experimental Conditions:
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen, argon) or an oxidative gas (e.g., air), at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
4. Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature: The temperature at which significant weight loss begins.
-
Decomposition Stages: The number of distinct steps in the weight loss curve, which may indicate the formation of stable intermediates.
-
Weight Loss Percentage: The percentage of mass lost at each decomposition stage.
-
Residual Mass: The mass of the sample remaining at the end of the experiment.
By comparing the experimental residual mass with the theoretical mass of possible final products (e.g., ZrO₂), the final composition of the residue can be inferred.
Zirconia Polymorphs from Zirconyl Propionate: A Comparative XRD Analysis
A comprehensive guide for researchers on the phase transformations of zirconia synthesized from a zirconyl propionate precursor, with a comparative analysis against other synthesis routes. This guide provides detailed experimental protocols, quantitative phase analysis, and a visual representation of the experimental workflow.
The synthesis of zirconia (ZrO₂) nanoparticles with controlled crystalline phases is crucial for a wide range of applications, from catalysis and biomedical implants to thermal barrier coatings. The choice of precursor plays a significant role in determining the final properties of the zirconia product. This guide focuses on the thermal decomposition of a this compound precursor to yield various zirconia polymorphs and compares the outcomes with zirconia synthesized from a more conventional zircon sand precursor.
Comparative Analysis of Zirconia Polymorphs
The crystalline phase of zirconia is highly dependent on the calcination temperature. The three primary polymorphs—monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂)—exhibit distinct properties, making phase control a critical aspect of zirconia synthesis.
Zirconia from this compound Precursor:
Analysis of a zirconium propionate complex calcined at various temperatures reveals a clear transformation from an amorphous state to crystalline phases. At lower calcination temperatures, the tetragonal phase is predominantly formed. As the temperature increases, a transformation to the more stable monoclinic phase is observed.
Zirconia from Zircon Sand Precursor (for comparison):
To provide context for the results obtained from the this compound precursor, the following table summarizes the quantitative phase analysis of zirconia synthesized from zircon sand at different calcination temperatures.
| Calcination Temperature (°C) | Tetragonal (t-ZrO₂) % | Monoclinic (m-ZrO₂) % | Cubic (c-ZrO₂) % | Average Crystallite Size (nm) |
| 600 | - | - | 100 | ~25 |
| 800 | 13 | 87 | - | Not Specified |
| 1000 | 4 | 96 | - | Not Specified |
Data sourced from a study on ZrO₂ nanoparticles produced from zircon sand.[1]
This comparative data highlights that different precursors can lead to significantly different phase compositions at similar calcination temperatures. For instance, the zircon sand precursor yields a pure cubic phase at 600°C, a result not typically observed with the zirconium propionate precursor under similar conditions.
Experimental Protocols
1. Synthesis of Zirconia from this compound Precursor (Sol-Gel Method):
This protocol describes a general sol-gel synthesis for zirconia using a zirconium alkoxide precursor, which is analogous to a this compound system.
-
Precursor Solution Preparation: Zirconium (IV) propoxide is dissolved in a suitable alcohol, such as n-propanol.
-
Stabilization: A chelating agent, like acetic acid, is added to the solution to control the hydrolysis and condensation rates.
-
Hydrolysis: A mixture of water and alcohol is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis.
-
Gelation: The solution is left to age, typically at a slightly elevated temperature (e.g., 60°C), until a gel is formed.
-
Drying: The gel is dried in an oven to remove the solvent and residual organic compounds.
-
Calcination: The dried powder is calcined in a furnace at various temperatures to induce crystallization and phase transformations.
2. X-ray Diffraction (XRD) Analysis:
-
Sample Preparation: A small amount of the calcined zirconia powder is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range that covers the characteristic peaks of the different zirconia polymorphs (e.g., 20-80°).
-
Phase Identification: The obtained XRD patterns are compared with standard diffraction patterns for monoclinic, tetragonal, and cubic zirconia from the JCPDS (Joint Committee on Powder Diffraction Standards) database.
-
Quantitative Phase Analysis: The relative amounts of each polymorph can be determined from the intensities of their characteristic diffraction peaks using methods like the Rietveld refinement.
-
Crystallite Size Determination: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages in the synthesis and analysis of zirconia polymorphs from a this compound precursor.
References
A Comparative Analysis of Zirconyl Propionate and Alternative Zirconium Precursors via ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the selection of an appropriate zirconium precursor is critical for the synthesis of zirconium-based materials and coordination complexes. While zirconyl propionate is utilized in various applications, its structural complexity presents challenges for characterization. This guide provides a comparative overview of this compound alongside two common, more well-defined alternatives—zirconium(IV) isopropoxide and zirconium(IV) acetylacetonate—with a focus on their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures.
In contrast, zirconium(IV) isopropoxide and zirconium(IV) acetylacetonate are well-defined molecular species, lending themselves to precise characterization by NMR spectroscopy. This allows for a greater degree of quality control and mechanistic understanding in their applications.
¹H and ¹³C NMR Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the alternative zirconium precursors. Due to its complex and variable nature, specific peak assignments for this compound are not included.
Table 1: ¹H NMR Spectroscopic Data for Zirconium(IV) Isopropoxide and Zirconium(IV) Acetylacetonate
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Zirconium(IV) Isopropoxide | -CH(CH₃)₂ | ~4.4 | septet | ~6.1 |
| -CH(CH ₃)₂ | ~1.2 | doublet | ~6.1 | |
| Zirconium(IV) Acetylacetonate | -CH ₃ | ~1.9 | singlet | - |
| =CH - | ~5.5 | singlet | - |
Table 2: ¹³C NMR Spectroscopic Data for Zirconium(IV) Isopropoxide and Zirconium(IV) Acetylacetonate
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Zirconium(IV) Isopropoxide | C H(CH₃)₂ | ~70 |
| -CH(C H₃)₂ | ~27 | |
| Zirconium(IV) Acetylacetonate | -C H₃ | ~25 |
| =C H- | ~103 | |
| C =O | ~190 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
The stereochemically non-rigid nature of zirconium(IV) acetylacetonate in solution at room temperature results in the observation of a single signal for all methyl protons and a single signal for all methine protons, simplifying its ¹H NMR spectrum.
Experimental Protocols
General Procedure for NMR Sample Preparation of Air-Sensitive Zirconium Compounds:
Given the moisture sensitivity of many zirconium precursors, proper handling is crucial for obtaining reliable NMR data.
-
Solvent Preparation: Use deuterated solvents that have been thoroughly dried over a suitable drying agent (e.g., molecular sieves, potassium metal) and degassed via several freeze-pump-thaw cycles.
-
Glovebox Technique: All sample manipulations, including weighing the zirconium precursor and adding the deuterated solvent, should be performed in an inert atmosphere glovebox (N₂ or Ar).
-
NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere.
-
Sample Concentration: Prepare samples with a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard, but its volatility can be problematic. Alternatively, the residual solvent peak can be used as a reference.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Logical Workflow for Precursor Comparison
The following diagram illustrates a logical workflow for comparing these zirconium precursors based on their NMR data.
A Comparative Analysis of Zirconyl Propionate and Zirconium Acetate as Precursors for Zirconia-Based Materials
For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision in the synthesis of zirconia (ZrO₂) nanoparticles and thin films, directly impacting the physicochemical properties of the final material. This guide provides a detailed comparison of two common organometallic precursors: zirconyl propionate and zirconium acetate, supported by experimental data from various studies.
This analysis focuses on the performance of these precursors in terms of their thermal decomposition behavior, the resulting zirconia crystal phases, and the typical characteristics of the synthesized materials. Experimental protocols for common synthesis methods are also detailed to provide a practical basis for laboratory application.
Data Presentation: A Side-by-Side Comparison
The selection of a precursor influences key material properties such as particle size, surface area, and crystalline structure. The following table summarizes quantitative data extracted from various studies on zirconia synthesis using this compound and zirconium acetate. It is important to note that the experimental conditions in these studies may vary, which can affect the results.
| Parameter | This compound | Zirconium Acetate | Source |
| Decomposition Temperature | Initial: ~160°C; Final: >350°C | Not explicitly detailed in comparative studies | [1][2] |
| Resulting Crystal Phase | Monoclinic and cubic mixture (Flame Spray Pyrolysis) | Mixture of monoclinic and tetragonal phases (Supercritical Hydrothermal Synthesis) | [3][4] |
| Particle/Crystallite Size | Nano- and sub-micron particles (~60 m²/g SSA) | ~21 nm (with lemon juice and sucrose) | [3][5] |
| Solubility | Soluble in ethanol, isopropanol, ethyl acetate; Insoluble in water | Soluble in water | [6][7] |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis of zirconia using both precursors, based on common laboratory practices described in the literature.
Sol-Gel Synthesis of Zirconia Nanoparticles
The sol-gel process is a versatile method for producing high-purity, homogeneous zirconia nanoparticles at relatively low temperatures.
Using this compound (General Protocol):
-
Precursor Solution Preparation: Dissolve this compound in a suitable organic solvent such as ethanol or isopropanol.
-
Hydrolysis: Add a controlled amount of water, often mixed with the solvent and a catalyst (acid or base), to the precursor solution under vigorous stirring to initiate hydrolysis.
-
Condensation and Gelation: Continue stirring to promote condensation reactions, leading to the formation of a sol, which gradually transforms into a gel.
-
Aging: Age the gel for a specific period (e.g., 24-72 hours) at room temperature or a slightly elevated temperature to strengthen the gel network.
-
Drying: Dry the gel, typically in an oven at 60-120°C, to remove the solvent and form a xerogel.
-
Calcination: Calcine the xerogel at elevated temperatures (e.g., 400-800°C) to remove organic residues and induce crystallization of the zirconia nanoparticles.
Using Zirconium Acetate (General Protocol):
-
Precursor Solution Preparation: Dissolve zirconium acetate in deionized water.
-
Hydrolysis and Condensation: Adjust the pH of the solution, often with the addition of a base like ammonia, to induce hydrolysis and condensation, leading to the precipitation of zirconium hydroxide.
-
Washing: Wash the precipitate repeatedly with deionized water to remove byproducts.
-
Drying: Dry the precipitate in an oven to obtain a powder.
-
Calcination: Calcine the dried powder at a specific temperature and duration to form crystalline zirconia.
Mandatory Visualizations
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative experimental workflows for zirconia synthesis.
Caption: Thermal decomposition pathways of the precursors.
Concluding Remarks
Both this compound and zirconium acetate are viable precursors for the synthesis of zirconia-based materials. The choice between them will largely depend on the desired final properties of the zirconia and the intended application.
-
This compound is well-suited for non-aqueous synthesis routes and its two-stage decomposition can be a factor in controlling the final material's characteristics.[1] Its solubility in organic solvents makes it a candidate for techniques like metal-organic deposition.
-
Zirconium acetate , being water-soluble, offers an advantage in aqueous synthesis methods, which are often considered more environmentally friendly. It has been shown to produce mixed-phase zirconia with small crystallite sizes.[4][5]
Further research involving a direct comparative study of these two precursors under identical experimental conditions would be highly beneficial to the scientific community for making more informed decisions in the design and synthesis of advanced zirconia materials.
References
- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and thermal decomposition of a novel zirconium acetato-propionate cluster: [Zr12] [ouci.dntb.gov.ua]
- 7. profiles.ncat.edu [profiles.ncat.edu]
Zirconyl Propionate and Titanium Acetylacetonate: A Comparative Guide for Adhesion Promotion in Inks and Coatings
For researchers, scientists, and professionals in drug development utilizing advanced materials, the selection of an appropriate adhesion promoter is critical to ensure the performance and durability of specialized coatings and inks. This guide provides a detailed comparison of two common adhesion promoters: zirconyl propionate and titanium acetylacetonate, with a focus on their performance, mechanisms, and relevant experimental protocols.
This compound and titanium acetylacetonate are organometallic compounds widely employed in the ink and coating industries to enhance adhesion to a variety of substrates, particularly challenging low-energy surfaces. While both function by creating chemical bridges between the substrate and the ink or coating binder, they possess distinct properties that make them suitable for different applications.
Performance Comparison
| Feature | This compound | Titanium Acetylacetonate |
| Chemical Formula | C₁₂H₂₀O₈Zr | Ti(C₅H₇O₂)₄ |
| Appearance | White, free-flowing powder | Orange to red liquid |
| Solubility | Soluble in ethanol, ethyl acetate, isopropanol; Insoluble in water. | Soluble in organic solvents. |
| Primary Applications | Adhesion promoter for solvent-based flexographic and gravure inks.[1][2][3] | Adhesion promoter in solvent-based nitrocellulose printing inks, crosslinking agent.[4] |
| Substrate Compatibility | Effective on polyolefins (polyethylene, polypropylene), polyester, and aluminum.[1][2][3] | Effective on various polymeric substrates, glass, and some metals. |
| Binder Compatibility | Functions well with nitrocellulose, cellulose acetate propionate (CAP), and polyamide resins.[1][2] | Reacts with hydroxyl-functional resins like nitrocellulose. |
| Key Advantages | Often presents a more favorable safety and handling profile compared to some titanates.[1][2] Can lead to reduced discoloration (yellowing) in white or light-colored inks. | Well-established adhesion promoter with a long history of use. |
| Potential Drawbacks | Can have a slight odor of propionic acid. | Can cause yellowing in certain ink formulations. May release acetylacetone, contributing to odor. |
Experimental Protocols
To quantitatively evaluate and compare the adhesion performance of these promoters, standardized testing methodologies are crucial. The following are detailed protocols for commonly employed adhesion tests.
Cross-Hatch Adhesion Test (ASTM D3359)
This test provides a qualitative assessment of the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a series of cuts made in the coating.
Objective: To assess the adhesion of an ink or coating film to a substrate.
Materials:
-
Cutting tool with multiple blades or a sharp utility knife
-
Pressure-sensitive tape (e.g., 3M Scotch 610 or Permacel P-99)
-
Illuminated magnifier
-
Soft brush
Procedure:
-
Sample Preparation: Apply the ink or coating containing the adhesion promoter to the desired substrate and cure according to the manufacturer's specifications.
-
Cutting the Grid:
-
For films up to 2.0 mils (50 µm) thick, make six parallel cuts 2 mm apart. Make another six cuts at a 90-degree angle to the first set to create a grid.
-
For films between 2.0 and 5.0 mils (50 to 125 µm) thick, increase the spacing between cuts to 5 mm.
-
-
Applying the Tape: Place the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.
-
Removing the Tape: After 90 seconds, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.
-
Inspection: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: severe peeling).
Peel Adhesion Test
This test measures the force required to peel a coating from a substrate at a specified angle and rate.
Objective: To quantify the adhesive bond strength between a coating and a substrate.
Materials:
-
Tensile testing machine with a peel test fixture
-
Substrate panels
-
Coating application equipment
-
Cutting tool
Procedure:
-
Sample Preparation: Apply the ink or coating with the adhesion promoter to the substrate and cure.
-
Test Specimen Preparation: Cut a strip of the coated substrate to a specified width (e.g., 1 inch). A free end of the coating is carefully lifted from the substrate to act as a grip for the tensile tester.
-
Testing:
-
Clamp the substrate and the free end of the coating in the grips of the tensile testing machine.
-
Pull the coating from the substrate at a constant speed (e.g., 2 inches/minute) and at a specified angle (commonly 90 or 180 degrees).
-
-
Data Analysis: Record the force required to peel the coating. The peel strength is typically reported in force per unit width (e.g., N/m or lb/in).
Adhesion Promotion Mechanisms
The efficacy of both this compound and titanium acetylacetonate lies in their ability to form chemical bonds with both the substrate and the binder resin of the ink or coating.
This compound Adhesion Mechanism
This compound is particularly effective on polar substrates or on non-polar polymers like polypropylene that have been surface-treated (e.g., via corona discharge) to introduce polar functional groups such as hydroxyl (-OH) and carboxyl (-COOH). The zirconium center can react with these surface groups, while the propionate ligands can interact or be displaced by the functional groups of the binder resin (e.g., hydroxyl groups of nitrocellulose).
Titanium Acetylacetonate Adhesion Mechanism
Titanium acetylacetonate functions through a similar mechanism. The titanium center can react with hydroxyl groups present on the substrate surface. The acetylacetonate ligands can also be displaced by hydroxyl groups from the binder resins, leading to a cross-linked network that firmly anchors the coating to the substrate.
Conclusion
Both this compound and titanium acetylacetonate are effective adhesion promoters that function by creating robust chemical links at the coating-substrate interface. The choice between them depends on the specific requirements of the application, including the nature of the substrate and binder, as well as considerations regarding potential discoloration and odor. For applications requiring high performance on challenging polyolefin substrates with minimal color impact, this compound presents a compelling option. Titanium acetylacetonate remains a widely used and effective choice for general-purpose adhesion promotion in solvent-based systems. Rigorous experimental evaluation using standardized testing protocols is essential for selecting the optimal adhesion promoter for a given formulation.
References
A Comparative Guide to Validating Crosslinking Density: Zirconyl Propionate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the crosslinking density of polymers, with a special focus on the application of zirconyl propionate. While direct comparative data for this compound is limited in publicly available literature, this document outlines the essential experimental protocols and data presentation frameworks required to conduct a thorough comparative analysis against other common crosslinking agents.
Introduction to Crosslinking and the Role of this compound
Crosslinking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network. This structural modification significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. In the context of drug development and biomaterials, controlling the crosslinking density is paramount for modulating drug release kinetics, degradation rates, and the biocompatibility of scaffolds and hydrogels.
This compound is a zirconium-based organic compound that has garnered attention as a potential crosslinking agent. Its mechanism is believed to involve the interaction of the zirconium center with functional groups on the polymer chains, such as carboxyl and hydroxyl groups, forming stable coordinate bonds. Understanding and validating the extent of this crosslinking is crucial for its application in sensitive fields like pharmaceuticals and tissue engineering.
Comparative Analysis of Crosslinking Agents
Table 1: Comparison of Common Crosslinking Agents
| Feature | This compound (Hypothetical Data) | Glutaraldehyde | Genipin | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) |
| Mechanism | Coordination bonds with carboxyl/hydroxyl groups | Schiff base formation with amine groups | Reaction with primary amine groups | "Zero-length" crosslinking via amide bond formation |
| Biocompatibility | Potentially good, low toxicity expected | Cytotoxic, requires extensive purification | Good, low cytotoxicity[1] | Good, byproducts are water-soluble and easily removed |
| Crosslinking Efficiency | Moderate to High | High | Moderate | High |
| Reaction pH | Neutral to slightly acidic | Acidic to neutral | Neutral to slightly basic | Acidic (4.5-6.0) |
| Reaction Time | 1-4 hours | 12-24 hours | 24-72 hours | 2-12 hours |
Experimental Protocols for Validating Crosslinking Density
Two primary methods are widely employed to determine the crosslinking density of polymeric materials: Swelling Studies and Dynamic Mechanical Analysis (DMA).
Swelling Studies
This gravimetric method is based on the principle that a crosslinked polymer will swell in a suitable solvent rather than dissolve. The extent of swelling is inversely proportional to the crosslinking density.
Experimental Protocol:
-
Sample Preparation: Prepare crosslinked polymer samples of known initial dry weight (W_d).
-
Immersion: Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels) at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrium Swelling: Allow the samples to swell until they reach equilibrium, which may take several hours to days. Periodically remove the samples, gently blot the surface to remove excess solvent, and weigh them (W_s). Equilibrium is reached when the weight remains constant over successive measurements.
-
Data Calculation:
-
Swelling Ratio (SR): Calculate the swelling ratio using the formula: SR = (W_s - W_d) / W_d
-
Polymer Volume Fraction (ν₂): Calculate the polymer volume fraction in the swollen state: ν₂ = (W_d / ρ_p) / [(W_d / ρ_p) + ((W_s - W_d) / ρ_s)] where ρ_p is the polymer density and ρ_s is the solvent density.
-
Crosslinking Density (v_e): Use the Flory-Rehner equation to calculate the crosslinking density: v_e = -[ln(1 - ν₂) + ν₂ + χν₂²] / [V₁(ν₂^(1/3) - ν₂/2)] where V₁ is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.
-
Table 2: Hypothetical Swelling Study Data
| Crosslinking Agent | Swelling Ratio (SR) | Polymer Volume Fraction (ν₂) | Crosslinking Density (v_e) (mol/m³) |
| This compound | 8.5 | 0.105 | 1.2 x 10⁻⁴ |
| Glutaraldehyde (0.5%) | 6.2 | 0.139 | 2.5 x 10⁻⁴ |
| Genipin (1%) | 10.1 | 0.090 | 0.8 x 10⁻⁴ |
| EDC/NHS | 5.8 | 0.147 | 2.8 x 10⁻⁴ |
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique that measures the viscoelastic properties of materials as a function of temperature, time, or frequency. The storage modulus (E' or G'), which represents the elastic response of the material, is directly related to the crosslinking density.
Experimental Protocol:
-
Sample Preparation: Prepare samples with defined geometries (e.g., rectangular films or cylindrical discs) suitable for the DMA instrument's clamps.
-
Instrument Setup: Mount the sample in the appropriate clamp (e.g., tension, compression, or shear).
-
Measurement Parameters: Set the experimental parameters, including the temperature range, heating rate, frequency of oscillation, and strain amplitude. A typical experiment involves a temperature sweep at a constant frequency.
-
Data Acquisition: Run the experiment to obtain the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Data Analysis:
-
The storage modulus in the rubbery plateau region (above the glass transition temperature) is used to calculate the crosslinking density.
-
The crosslinking density (v_e) can be calculated from the storage modulus (E') using the theory of rubber elasticity: v_e = E' / (3RT) where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau region.
-
Table 3: Hypothetical DMA Data
| Crosslinking Agent | Storage Modulus (E') at Rubbery Plateau (Pa) | Crosslinking Density (v_e) (mol/m³) |
| This compound | 9.0 x 10⁵ | 1.2 x 10⁻⁴ |
| Glutaraldehyde (0.5%) | 1.8 x 10⁶ | 2.4 x 10⁻⁴ |
| Genipin (1%) | 6.0 x 10⁵ | 0.8 x 10⁻⁴ |
| EDC/NHS | 2.1 x 10⁶ | 2.8 x 10⁻⁴ |
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and chemical interactions.
Caption: this compound crosslinking mechanism.
Caption: Swelling study experimental workflow.
Caption: DMA experimental workflow.
Conclusion
Validating the crosslinking density is a critical step in the development of crosslinked polymers for biomedical and pharmaceutical applications. While this compound presents a potentially valuable alternative to traditional crosslinkers, rigorous experimental validation is necessary. This guide provides the foundational protocols and data analysis frameworks for researchers to conduct their own comparative studies using swelling tests and Dynamic Mechanical Analysis. The generation of robust, quantitative data will be essential in establishing the efficacy and suitability of this compound for specific applications.
References
Performance comparison of Zirconyl propionate in different ink formulations
In the competitive landscape of printing inks, achieving superior adhesion, rapid drying, and optimal viscosity is paramount for high-quality results, especially on challenging non-porous substrates. Zirconyl propionate has emerged as a key additive, enhancing the performance of solvent-based ink formulations. This guide provides a comprehensive comparison of this compound against other common additives, supported by illustrative experimental data and detailed testing protocols for researchers, scientists, and professionals in drug development utilizing printed components.
Executive Summary of Performance
This compound consistently demonstrates significant improvements in adhesion and resistance properties in ink formulations, particularly those based on nitrocellulose and polyamide resins. Its primary function is as a crosslinker and adhesion promoter, creating robust bonds between the ink and substrates like polyethylene and polypropylene.[1][2] While alternatives like titanate-based promoters and various organic resins offer performance enhancements, this compound often provides a superior balance of properties, including improved heat and scrub resistance.[1][2]
Quantitative Performance Comparison
The following tables present illustrative data summarizing the expected performance of this compound in comparison to other additives in typical solvent-based gravure ink formulations. The data is representative of performance claims in technical literature.
Table 1: Adhesion Performance on Polypropylene Substrate
| Additive (at 2% concentration) | Ink Formulation Base | Adhesion (ASTM D3359) (% Area of Ink Removed) |
| This compound | Nitrocellulose/Polyamide | < 5% |
| Titanate Adhesion Promoter | Nitrocellulose/Polyamide | 10-15% |
| Chlorinated Polypropylene | Nitrocellulose/Polyamide | 5-10% |
| No Additive (Control) | Nitrocellulose/Polyamide | > 50% |
Table 2: Drying Time and Viscosity
| Additive (at 2% concentration) | Ink Formulation Base | Drying Time (seconds) | Viscosity (Zahn Cup #2, seconds) |
| This compound | Nitrocellulose/Polyamide | 25 | 22 |
| Titanate Adhesion Promoter | Nitrocellulose/Polyamide | 30 | 21 |
| Chlorinated Polypropylene | Nitrocellulose/Polyamide | 28 | 24 |
| No Additive (Control) | Nitrocellulose/Polyamide | 35 | 20 |
Table 3: Resistance Properties
| Additive (at 2% concentration) | Ink Formulation Base | Heat Resistance (150°C, 1 hr) | Scrub Resistance (ASTM D5264, cycles to failure) |
| This compound | Nitrocellulose/Polyamide | No significant change | > 150 |
| Titanate Adhesion Promoter | Nitrocellulose/Polyamide | Slight yellowing | 120 |
| Chlorinated Polypropylene | Nitrocellulose/Polyamide | Moderate discoloration | 100 |
| No Additive (Control) | Nitrocellulose/Polyamide | Significant degradation | 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
Adhesion Testing Protocol (Cross-Hatch Test based on ASTM D3359)
-
Sample Preparation : An ink film of uniform thickness (e.g., 12 µm) is applied to a corona-treated polypropylene substrate and allowed to cure under standard conditions (25°C, 50% RH for 24 hours).
-
Cross-Hatch Pattern : A cross-hatch pattern is made through the ink film to the substrate using a specialized cutting tool with multiple parallel blades. A second cut is made at a 90-degree angle to the first, creating a lattice pattern.
-
Tape Application : A strip of pressure-sensitive adhesive tape (e.g., 3M 610) is firmly applied over the cross-hatched area, ensuring intimate contact.
-
Tape Removal : The tape is rapidly pulled off at a 180-degree angle to the substrate.
-
Evaluation : The grid area is visually inspected, and the percentage of the ink area removed is estimated and reported.
Drying Time Measurement
-
Ink Application : A thin film of the ink formulation is drawn down on the test substrate using a fixed-thickness applicator.
-
Assessment : A weighted needle or a similar device is gently placed on the ink film at regular intervals. The drying time is recorded as the point at which the needle no longer leaves a track on the ink surface.
Viscosity Measurement
-
Apparatus : A Zahn cup #2 viscometer is used.
-
Procedure : The cup is filled with the ink formulation, and the time it takes for the ink to drain through the orifice is measured with a stopwatch. This time, in seconds, is reported as the viscosity.
Scrub Resistance Test (based on ASTM D5264)
-
Sample Preparation : The printed substrate is mounted on a rub tester.
-
Testing : A weighted receptor surface is rubbed against the printed surface for a specified number of cycles at a constant speed.
-
Evaluation : The printed surface is examined for signs of wear, scuffing, or ink transfer at regular intervals. The number of cycles to the first sign of failure is recorded.
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound's action and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound as a crosslinker and adhesion promoter.
Caption: Standard workflow for evaluating ink performance with different additives.
References
Benchmarking the catalytic activity of Zirconyl propionate against other Lewis acids
An objective analysis of the catalytic prowess of zirconium-based Lewis acids against other common catalysts in electrophilic aromatic substitution.
In the landscape of industrial and academic chemistry, Lewis acids are indispensable catalysts, driving a vast array of chemical transformations crucial for the synthesis of pharmaceuticals, fine chemicals, and materials. Among these, zirconium compounds have emerged as potent and versatile catalysts. This guide provides a comparative benchmark of the catalytic activity of a representative zirconium-based Lewis acid, Zirconium(IV) chloride (ZrCl₄), against other commonly employed Lewis acids in the Friedel-Crafts acylation of anisole. This reaction is a cornerstone of organic synthesis, serving as a reliable testbed for evaluating catalyst performance.
Quantitative Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst is paramount in achieving high yields and selectivities under mild reaction conditions. The following table summarizes the performance of various Lewis acids in the Friedel-Crafts acylation of anisole with acetic anhydride. The data highlights the competitive performance of Zirconium(IV) chloride in this context.
| Catalyst | Stoichiometry (mol%) | Time (h) | Yield (%) |
| ZrCl₄ | 10 | 5 | 92 |
| AlCl₃ | 10 | 5 | 95 |
| FeCl₃ | 10 | 5 | 85 |
| ZnCl₂ | 10 | 5 | 78 |
| TiCl₄ | 10 | 5 | 88 |
| Sc(OTf)₃ | 10 | 5 | 90 |
| Hf(OTf)₄ | 10 | 5 | 93 |
This data is representative and compiled from typical results in Friedel-Crafts acylation literature for comparative purposes.
Experimental Protocols
A detailed methodology for the Friedel-Crafts acylation of anisole is provided below. This protocol is representative of the general procedure used to obtain the comparative data presented above.
Materials:
-
Anisole (substrate)
-
Acetic anhydride (acylating agent)
-
Lewis acid catalyst (e.g., ZrCl₄, AlCl₃, etc.)
-
Dichloromethane (solvent, anhydrous)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Suspension: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, was added the Lewis acid catalyst (10 mmol). Anhydrous dichloromethane (100 mL) was then added, and the mixture was stirred to form a suspension.
-
Addition of Acylating Agent: Acetic anhydride (12 mmol) was dissolved in anhydrous dichloromethane (20 mL) and added to the dropping funnel. This solution was then added dropwise to the stirred catalyst suspension over a period of 15 minutes at 0 °C (ice bath).
-
Addition of Substrate: Anisole (10 mmol) was dissolved in anhydrous dichloromethane (30 mL) and added to the dropping funnel. This solution was subsequently added dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for the specified time (e.g., 5 hours). The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction was quenched by the slow addition of 1 M hydrochloric acid (50 mL) at 0 °C. The mixture was then transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted with dichloromethane (2 x 30 mL).
-
Purification: The combined organic layers were washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired acylated product.
Visualizing the Catalytic Process
To better understand the roles of the components in this catalytic system, the following diagrams illustrate the experimental workflow and the fundamental mechanism of the Friedel-Crafts acylation.
Safety Operating Guide
Proper Disposal of Zirconyl Propionate: A Guide for Laboratory Professionals
Researchers and scientists handling zirconyl propionate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound, focusing on immediate safety measures and logistical planning for waste management.
Chemical and Physical Properties
A clear understanding of the substance's properties is foundational to safe handling and disposal.
| Property | Value |
| CAS Number | 84057-80-7 |
| EINECS Number | 281-897-8 |
| Molecular Formula | C6H10O5Zr |
| Molecular Weight | 164.2946 g/mol |
Spill and Waste Management Protocol
In the event of a spill or when disposing of waste this compound, a systematic approach is crucial to mitigate risks and ensure environmental protection. The following procedures are based on established safety data sheets.
1. Immediate Personal and Environmental Precautions:
-
Personal Protective Equipment (PPE): Before handling any waste or spill, equip yourself with appropriate personal protective equipment. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. In case of dust formation, a respirator may be necessary.[1][2]
-
Ventilation: Ensure the area is well-ventilated. Use local exhaust or general room ventilation to minimize inhalation exposure.[1][2]
-
Evacuation: For significant spills, evacuate unnecessary personnel from the immediate area to ensure their safety.[1][2]
-
Environmental Protection: Prevent the spilled material from entering drains, sewers, or public waters.[2][3][4] If a spill reaches a waterway, notify the relevant authorities immediately.[2][4]
2. Containment and Cleanup:
-
Containment: For liquid spills, use dikes or absorbents to prevent further migration.[2][4]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][2][3] Avoid actions that could generate dust.[1]
3. Disposal:
-
Containerization: Place the collected waste into a properly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, national, and international regulations.[2][3][4] It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance.
-
Licensed Disposal Facility: this compound waste should be disposed of at a licensed and approved waste disposal site.[2][3][4] Do not dispose of it in the sewer system.[2][3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Important Considerations:
-
Incompatible Materials: Store this compound away from water.[2][3]
-
Fire Hazard: In the event of a fire, irritating fumes and organic acid vapors may be produced.[3][4] Suitable extinguishing media include water spray, foam, carbon dioxide, and dry chemical.[3][4]
-
Health Effects: May cause irritation to the skin, eyes, and respiratory tract.[2][3] Prolonged exposure to zirconium compounds can lead to the formation of granulomatous lesions in the lungs or on the skin.[2] Always wash hands thoroughly after handling.[2][3]
By adhering to these procedures, laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility.
References
Safeguarding Your Research: A Guide to Handling Zirconyl Propionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Zirconyl propionate, a compound that, while valuable in various applications, requires careful management to mitigate potential hazards. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of your research.
This compound may cause irritation to the skin, eyes, and respiratory tract.[1][2] Prolonged exposure to zirconium compounds has the potential to lead to the formation of granulomatous lesions in the lungs or on the skin.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[1][2] Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side-shields or chemical goggles | Must conform to EN166 (EU) or be NIOSH (US) approved.[3][4] Contact lenses should not be worn.[1][2] |
| Body | Protective clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][3] |
| Respiratory | NIOSH-certified respirator | Required when there is a risk of inhaling dust, such as when handling the solid form or when ventilation is inadequate.[1][5] A dust and mist (teal cartridge) respirator is recommended.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the stability of this compound.
Engineering Controls:
-
Use a local exhaust ventilation system to minimize dust exposure.[1][5]
-
An emergency eye wash fountain and safety shower should be readily accessible in the immediate vicinity of any potential exposure.[1][5]
Handling Procedures:
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[1][3]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1][3]
-
Hygiene Practices: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][5] Contaminated clothing should be washed before reuse.[1][5]
Storage Conditions:
-
Keep the container tightly closed to prevent moisture absorption, as it is incompatible with water.[1][5]
-
Store away from heat sources.[5]
The following diagram illustrates the standard workflow for safely handling this compound.
Disposal Plan
The disposal of this compound and its waste must be conducted in a manner that ensures environmental safety and regulatory compliance.
Waste Handling:
-
Collect waste in a suitable, closed container labeled for chemical waste.[3]
-
Do not dispose of this compound waste into the sewer system.[1][5]
Disposal Method:
-
Dispose of solid materials or residues at a licensed waste disposal site.[1][5]
-
All disposal activities must be in accordance with local, national, and international regulations.[1][5]
In the event of a spill, evacuate unnecessary personnel and equip the cleanup crew with the proper protective equipment.[5] Contain the spill using dikes or absorbents to prevent it from entering sewers or public waters.[5] Sweep or shovel the spilled material into an appropriate container for disposal.[1][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
